molecular formula C₂₄H₃₉NO₉ B1145452 14-Benzoylmesaconine-8-palmitate CAS No. 6792-09-2

14-Benzoylmesaconine-8-palmitate

Numéro de catalogue: B1145452
Numéro CAS: 6792-09-2
Poids moléculaire: 485.57
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

14-Benzoylmesaconine-8-palmitate, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₃₉NO₉ and its molecular weight is 485.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO9/c1-25-8-21(9-31-2)11(26)6-12(32-3)23-10-7-22(29)18(27)13(10)24(30,19(28)20(22)34-5)14(17(23)25)15(33-4)16(21)23/h10-20,26-30H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRPJUIKGLHLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on 14-Benzoylmesaconine-8-palmitate: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

14-Benzoylmesaconine-8-palmitate is a lipo-alkaloid derivative of 14-Benzoylmesaconine, a C19 diterpenoid alkaloid found in plants of the Aconitum genus. Lipo-alkaloids are characterized by the esterification of the core alkaloid structure with one or more long-chain fatty acids. This modification significantly alters the physicochemical properties and biological activities of the parent alkaloid, often leading to reduced toxicity and modified pharmacological effects. This guide provides a comprehensive overview of the inferred chemical structure, properties, and potential biological activities of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical structure of this compound is derived from 14-Benzoylmesaconine, with a palmitate group esterified at the C-8 position.

14-Benzoylmesaconine:

  • Molecular Formula: C₃₁H₄₃NO₁₀[1][2]

  • Molecular Weight: 589.7 g/mol [1][2]

  • IUPAC Name: [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate[1]

Palmitic Acid:

  • Molecular Formula: C₁₆H₃₂O₂[3]

  • Molecular Weight: 256.42 g/mol [3]

  • IUPAC Name: Hexadecanoic acid[3]

Based on the esterification of 14-Benzoylmesaconine with palmitic acid at the C-8 position, the following properties for This compound can be theoretically derived:

PropertyInferred Value
Molecular Formula C₄₇H₇₃NO₁₁
Molecular Weight 828.08 g/mol
IUPAC Name [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-4-(benzoyloxy)-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-8-yl] hexadecanoate
Solubility Expected to have lower aqueous solubility and higher lipid solubility compared to 14-Benzoylmesaconine due to the long alkyl chain of the palmitate moiety.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general method for the semi-synthesis of related lipo-alkaloids from aconitine (B1665448) derivatives has been described.[4][5] The following is a generalized experimental protocol that could be adapted for the synthesis of the target compound.

Objective: To synthesize this compound via esterification of 14-Benzoylmesaconine with palmitic acid.

Materials:

  • 14-Benzoylmesaconine

  • Palmitoyl chloride (or palmitic acid with a suitable coupling agent like DCC/DMAP)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent

  • Inert gas (e.g., Argon or Nitrogen)

  • Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Methodology:

  • Reaction Setup: A solution of 14-Benzoylmesaconine in anhydrous pyridine is prepared in a round-bottom flask under an inert atmosphere.

  • Acylation: Palmitoyl chloride is added dropwise to the stirred solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (B1210297) to yield the pure this compound.

  • Characterization: The structure of the final product would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Below is a DOT script for a generalized experimental workflow for the synthesis of lipo-alkaloids.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Characterization start Dissolve 14-Benzoylmesaconine in anhydrous pyridine add_reagent Add Palmitoyl Chloride at 0°C start->add_reagent stir Stir at room temperature (24-48h) add_reagent->stir quench Quench with NaHCO3 stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate chromatography Silica Gel Column Chromatography evaporate->chromatography characterization Spectroscopic Analysis (NMR, HRMS) chromatography->characterization end Pure this compound characterization->end

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The biological activities of aconitine-type alkaloids are significantly influenced by the nature of the ester groups on the core structure. Generally, diester-diterpenoid alkaloids are highly toxic, while their monoester derivatives, such as 14-Benzoylmesaconine, show reduced toxicity and retain some pharmacological activities, including anti-inflammatory and analgesic effects.[6][7] The addition of a long-chain fatty acid to form a lipo-alkaloid is expected to further modify these properties.

Lipo-alkaloids have been reported to possess anti-inflammatory, anti-nociceptive, and anti-proliferative activities.[6] A key mechanism underlying the anti-inflammatory effects of many natural products, including some Aconitum alkaloids, is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.

Furthermore, some studies suggest that Aconitum alkaloids can also modulate the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, another key player in the inflammatory response.[8][10] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

The following diagram illustrates a plausible signaling pathway through which this compound might exert its anti-inflammatory effects, based on the known activities of related compounds.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikb_kinase IKK receptor->ikb_kinase compound This compound compound->ikb_kinase Inhibits nlrp3_inactive Inactive NLRP3 compound->nlrp3_inactive Inhibits Activation nfkb_complex NF-κB/IκB Complex nfkb_active Active NF-κB nfkb_complex->nfkb_active Releases ikb_kinase->nfkb_complex Phosphorylates IκB nfkb_nucleus NF-κB nfkb_active->nfkb_nucleus Translocates nlrp3_active Active NLRP3 Inflammasome nlrp3_inactive->nlrp3_active Activation caspase1 Caspase-1 nlrp3_active->caspase1 Activates pro_il1b Pro-IL-1β caspase1->pro_il1b Cleaves il1b IL-1β pro_il1b->il1b Matures to il1b->il1b inflammatory_response Inflammatory Response il1b->inflammatory_response il1b->inflammatory_response gene_transcription Pro-inflammatory Gene Transcription nfkb_nucleus->gene_transcription gene_transcription->pro_il1b Induces

Caption: Plausible anti-inflammatory signaling pathway of this compound.

Conclusion

This compound represents a potentially interesting lipo-alkaloid derivative with likely modified physicochemical and pharmacological properties compared to its parent compound, 14-Benzoylmesaconine. Based on the literature for analogous lipo-alkaloids, it is hypothesized that the addition of the palmitate moiety could enhance its lipophilicity and modulate its biological activity, potentially leading to reduced toxicity while retaining or enhancing its anti-inflammatory properties. The proposed mechanisms of action involve the inhibition of key inflammatory pathways such as NF-κB and the NLRP3 inflammasome. Further experimental studies are required to isolate or synthesize this compound and to validate these inferred properties and biological activities. This would provide a more definitive understanding of its potential as a therapeutic agent.

References

Unveiling 14-Benzoylmesaconine-8-palmitate: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 14-Benzoylmesaconine-8-palmitate, a lipo-diterpenoid alkaloid of significant interest. This document details its natural origins and presents comprehensive experimental protocols for its isolation, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound, also known as 8-O-palmitoyl-14-benzoylmesaconine, is a member of the C19-norditerpenoid alkaloid family. These complex molecules are characteristic secondary metabolites of plants belonging to the genus Aconitum, within the Ranunculaceae family.

Primary botanical sources identified for this compound include:

  • Aconitum carmichaelii Debeaux : The roots of this species have been a significant source for the isolation of numerous lipo-alkaloids, including the target compound[1][2][3].

  • Aconitum kusnezoffii Reichb. : Research has demonstrated the presence and successful isolation of closely related lipo-alkaloids from the roots of this plant, indicating it as a viable source[4].

These plants, commonly known as monkshood or wolfsbane, have a long history of use in traditional medicine, particularly in Asia. However, they are also notoriously toxic due to their alkaloid content, necessitating careful handling and processing. The lipo-alkaloids are thought to be formed through the transesterification of diester-diterpenoid alkaloids during the processing of the herbs.

Isolation Methodologies

The isolation of this compound from its natural matrix is a multi-step process requiring advanced chromatographic techniques. Due to the presence of a complex mixture of structurally similar alkaloids, a combination of methods is often employed to achieve high purity. Below are two detailed experimental protocols derived from scientific literature.

Protocol 1: Isolation from Aconitum carmichaelii via Column and Preparative HPLC

This protocol outlines a conventional approach involving sequential column chromatography followed by preparative high-performance liquid chromatography (HPLC)[1].

2.1.1. Extraction

  • Maceration: The air-dried and powdered roots of Aconitum carmichaelii are extracted with 95% ethanol (B145695) at room temperature.

  • Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in a 2% HCl solution and partitioned with petroleum ether to remove lipids. The acidic aqueous layer is then basified with 10% NH4OH to a pH of 9-10 and subsequently extracted with chloroform (B151607) to obtain the crude alkaloid fraction.

2.1.2. Chromatographic Separation

  • Initial Column Chromatography (Silica Gel):

    • Stationary Phase: Silica (B1680970) gel (200-300 mesh).

    • Mobile Phase: A gradient of chloroform-methanol (from 100:0 to 0:100, v/v).

    • Fractionation: The eluate is collected in fractions, and those containing lipo-alkaloids (identified by TLC) are combined.

  • Second Column Chromatography (ODS):

    • Stationary Phase: Octadecylsilyl (ODS) silica gel.

    • Mobile Phase: A gradient of methanol-water (from 40% to 100% methanol (B129727), v/v).

    • Fractionation: Fractions are again collected and analyzed to isolate sub-fractions enriched with the target compound.

  • Preparative HPLC:

    • Column: ODS column (e.g., 10 × 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water containing 0.01% diethylamine. A typical gradient could be 70% to 95% methanol over 40 minutes[1].

    • Flow Rate: 2 mL/min.

    • Detection: UV at 230 nm.

    • Collection: The peak corresponding to this compound is collected.

2.1.3. Quantitative Data

The following table summarizes the quantitative results from the isolation of six lipo-alkaloids from a sub-fraction (D4-8, 134 mg) of Aconitum carmichaelii extract using preparative HPLC[1]. Although the specific yield for this compound is not provided as a percentage of the initial plant material, the isolated amount from a known quantity of a fraction gives a valuable quantitative measure. The compound A3 in the referenced study corresponds to 8-O-palmitoyl-14-benzoylmesaconine.

Compound ID (in source)Isolated Amount (mg) from 134 mg sub-fraction
A18
A26
A3 (8-O-palmitoyl-14-benzoylmesaconine) 3
A49
A57
A63
A7 (mixture)4
Protocol 2: Isolation from Aconitum kusnezoffii via pH-Zone-Refining Counter-Current Chromatography

This protocol details a more advanced and efficient liquid-liquid chromatographic technique for the separation of alkaloids[4]. The referenced study isolated "8-pal-14-benzoylaconine", a closely related structure. The methodology is highly applicable for the separation of this compound.

2.2.1. Extraction and Sample Preparation

  • Alkalinization and Extraction: The powdered roots of Aconitum kusnezoffii are alkalized and extracted.

  • Liquid-Liquid Extraction for Enrichment: A liquid-liquid extraction procedure is employed to enrich the lipo-alkaloid and monoester-diterpenoid alkaloid fractions.

2.2.2. pH-Zone-Refining Counter-Current Chromatography (CCC)

  • Apparatus: A high-speed counter-current chromatograph.

  • Two-Phase Solvent System: n-hexane-ethyl acetate-methanol-water (3:5:4:5, v/v/v/v)[4].

  • Stationary Phase: The upper organic phase containing 3 mmol/L triethylamine (B128534) as a retainer.

  • Mobile Phase: The lower aqueous phase containing 3 mmol/L hydrochloric acid as an eluter[4].

  • Operation: The column is first filled with the stationary phase. The sample, dissolved in a mixture of the upper and lower phases, is then injected. The mobile phase is pumped through the column, and the fractions are collected.

2.2.3. Quantitative Data

This method yielded several alkaloids in a single run. The study reported the simultaneous acquisition of two lipo-alkaloids (including the palmitate derivative), three monoester-diterpenoid alkaloids, and one aconine (B1215550) alkaloid[4]. Specific yields for each compound from the starting material were not detailed in the abstract, but the technique is noted for its efficiency in separating complex alkaloid mixtures.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the isolation protocols described above.

Isolation_Protocol_1 plant Powdered Aconitum carmichaelii Roots extraction Ethanol Maceration & Concentration plant->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids silica_gel Silica Gel Column (Chloroform-Methanol) crude_alkaloids->silica_gel ods_column ODS Column (Methanol-Water) silica_gel->ods_column prep_hplc Preparative HPLC (ODS, Methanol-Water) ods_column->prep_hplc final_product 14-Benzoylmesaconine- 8-palmitate prep_hplc->final_product

Caption: Workflow for the isolation of this compound using column chromatography and preparative HPLC.

Isolation_Protocol_2 plant Powdered Aconitum kusnezoffii Roots extraction Alkalinization & Extraction plant->extraction enrichment Liquid-Liquid Enrichment extraction->enrichment enriched_fraction Enriched Lipo-alkaloid Fraction enrichment->enriched_fraction ccc pH-Zone-Refining CCC enriched_fraction->ccc final_product 14-Benzoylmesaconine- 8-palmitate (and other alkaloids) ccc->final_product

Caption: Workflow for the isolation of lipo-alkaloids using pH-zone-refining counter-current chromatography.

This guide provides a solid foundation for researchers and scientists working with this compound. The detailed protocols and quantitative data serve as a valuable resource for the efficient isolation and further investigation of this and other related lipo-diterpenoid alkaloids. The inherent toxicity of the Aconitum genus necessitates that all handling and extraction procedures are conducted with appropriate safety precautions in a controlled laboratory environment.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C19-diterpenoid alkaloids, a class of structurally complex and pharmacologically potent natural products isolated from plants of the Aconitum and Delphinium genera, have long captured the attention of the scientific community. Among these, compounds like aconitine (B1665448) and mesaconitine (B191843) are well-known for their potent bioactivities and associated toxicities. This technical guide delves into the proposed biosynthetic pathway of a lesser-known derivative, 14-benzoylmesaconine-8-palmitate. While the complete enzymatic cascade leading to this specific molecule has not been fully elucidated, this document synthesizes the current understanding of diterpenoid alkaloid biosynthesis to present a comprehensive and plausible pathway. We will explore the formation of the core diterpenoid skeleton, the biosynthesis of the acyl donors, and the subsequent modification steps, supported by available data and detailed experimental methodologies.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-stage process that begins with central carbon metabolism and culminates in a series of intricate tailoring reactions. The overall pathway can be conceptually divided into four key stages:

  • Formation of the Diterpenoid Precursor (Geranylgeranyl Pyrophosphate): Like all terpenoids, the journey begins with the synthesis of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these are produced via the methylerythritol phosphate (B84403) (MEP) pathway in the plastids and the mevalonate (B85504) (MVA) pathway in the cytosol. Three molecules of IPP and one molecule of DMAPP are then condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1][2]

  • Construction of the Core Diterpenoid Alkaloid Skeleton: The linear GGPP molecule undergoes a series of cyclizations to form the complex polycyclic core of aconitine-type alkaloids. This process is initiated by terpene synthases, such as ent-copalyl diphosphate (B83284) synthase (CPS) and kaurene synthase (KS), which together form the atisane (B1241233) skeleton.[1] Subsequent oxidative modifications, catalyzed by cytochrome P450 monooxygenases (CYP450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs), lead to the formation of the aconitine core structure. The immediate precursor to mesaconine (B8520833) is likely a series of hydroxylated and demethylated intermediates derived from the atisine (B3415921) backbone. Mesaconine itself is a monoester diterpenoid alkaloid.[3][4]

  • Biosynthesis of Acyl Donors: The benzoyl and palmitoyl (B13399708) moieties of the final product are derived from dedicated biosynthetic pathways:

    • Benzoyl-CoA: The biosynthesis of benzoyl-CoA starts from the aromatic amino acid phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). A series of β-oxidative steps then shorten the side chain to yield benzoic acid, which is subsequently activated to benzoyl-CoA by a CoA ligase.

    • Palmitoyl-CoA: The biosynthesis of the C16 fatty acid, palmitate, occurs in the plastids via the fatty acid synthase (FAS) complex.[5] The process begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC).[6] Through a repeating cycle of condensation, reduction, dehydration, and another reduction, the fatty acid chain is elongated by two carbons in each cycle, starting from acetyl-CoA and using malonyl-ACP as the donor.[7][8] The final 16-carbon palmitoyl-ACP is hydrolyzed by a thioesterase to release free palmitate, which is then activated to palmitoyl-CoA in the cytoplasm.[9]

  • Acylation of the Mesaconine Core: The final steps in the biosynthesis of this compound involve the sequential acylation of the mesaconine core. These reactions are catalyzed by acyltransferases, likely belonging to the BAHD (BEBT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent transferases, which are known to be involved in the modification of diterpenoid alkaloids in Aconitum species.[10] It is proposed that a benzoyltransferase first attaches the benzoyl group to the C-14 hydroxyl of a mesaconine precursor. Subsequently, a palmitoyltransferase would catalyze the esterification of the C-8 hydroxyl group with palmitoyl-CoA to yield the final product.

Quantitative Data on Aconitum Alkaloids

While specific quantitative data for the biosynthesis of this compound is not available, the following table summarizes representative quantitative analyses of related aconitine-type alkaloids in Aconitum species. This data provides context for the typical concentrations of these compounds found in plant tissues and biological samples.

AlkaloidPlant/Sample TypeConcentration RangeAnalytical MethodReference
AconitineAconitum tubers0.3 - 2.0 mg/gHPLC-MS/MS[11]
MesaconitineAconitum tubers0.2 - 1.5 mg/gHPLC-MS/MS[11]
HypaconitineAconitum tubers0.1 - 1.0 mg/gHPLC-MS/MS[11]
BenzoylmesaconineProcessed AconitumVariableLC/MS/MS[12]
AconitineHuman Serum (intoxication case)1.5 - 10 ng/mLGC-SIM[1]
MesaconitineHuman Serum (intoxication case)2.0 - 15 ng/mLGC-SIM[1]

Experimental Protocols

The study of diterpenoid alkaloid biosynthesis involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Identification and Characterization of Biosynthetic Genes
  • Transcriptome Sequencing and Analysis:

    • Extract total RNA from various tissues of an Aconitum species known to produce C19-diterpenoid alkaloids (e.g., roots, leaves, flowers).

    • Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

    • Assemble the transcriptome de novo and annotate the unigenes by sequence homology searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

    • Identify candidate genes encoding enzymes of the diterpenoid alkaloid biosynthetic pathway (e.g., terpene synthases, CYP450s, 2-ODDs, acyltransferases) based on their annotations.

    • Analyze the differential expression of these candidate genes across different tissues to correlate gene expression with alkaloid accumulation.

  • Heterologous Expression and Enzyme Assays:

    • Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast).

    • Transform the expression constructs into a suitable heterologous host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

    • Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Perform in vitro enzyme assays by incubating the purified enzyme with the putative substrate (e.g., a mesaconine precursor) and the acyl-CoA donor (benzoyl-CoA or palmitoyl-CoA).

    • Analyze the reaction products by HPLC-MS/MS or GC-MS to confirm the enzymatic activity and identify the product.

Protocol 2: Quantitative Analysis of Diterpenoid Alkaloids by HPLC-MS/MS
  • Sample Preparation:

    • Homogenize and extract dried plant material or biological samples with a suitable solvent (e.g., 70% methanol).

    • Perform solid-phase extraction (SPE) to clean up the crude extract and enrich the alkaloid fraction.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase for HPLC analysis.

  • HPLC-MS/MS Analysis:

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution program with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).

    • Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) for the sensitive and specific quantification of target alkaloids.

    • Develop a calibration curve using authentic standards of the alkaloids of interest to determine their concentrations in the samples.

Visualizing the Biosynthetic Network

To better understand the complex interplay of pathways leading to this compound, the following diagrams have been generated using the DOT language.

Diterpenoid_Alkaloid_Core_Biosynthesis MEP MEP Pathway IPP_DMAPP IPP & DMAPP MEP->IPP_DMAPP MVA MVA Pathway MVA->IPP_DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPPS Atisine_Skeleton Atisine Skeleton GGPP->Atisine_Skeleton TPS Aconitine_Core Aconitine Core Atisine_Skeleton->Aconitine_Core CYP450s, 2-ODDs Mesaconine_Precursor Mesaconine Precursor Aconitine_Core->Mesaconine_Precursor Hydroxylation, Demethylation

Caption: Formation of the Mesaconine Precursor.

Acyl_Donor_Biosynthesis Phenylalanine Phenylalanine Benzoic_Acid Benzoic Acid Phenylalanine->Benzoic_Acid PAL, β-oxidation Benzoyl_CoA Benzoyl-CoA Benzoic_Acid->Benzoyl_CoA CoA Ligase Acetyl_CoA Acetyl-CoA Palmitate Palmitate Acetyl_CoA->Palmitate ACC, FAS Palmitoyl_CoA Palmitoyl-CoA Palmitate->Palmitoyl_CoA CoA Ligase

Caption: Biosynthesis of Acyl-CoA Donors.

Final_Assembly_of_14_Benzoylmesaconine_8_palmitate Mesaconine_Precursor Mesaconine Precursor Intermediate 14-Benzoylmesaconine Precursor Mesaconine_Precursor->Intermediate Benzoyltransferase Benzoyl_CoA Benzoyl-CoA Benzoyl_CoA->Intermediate Palmitoyl_CoA Palmitoyl-CoA Final_Product This compound Palmitoyl_CoA->Final_Product Intermediate->Final_Product Palmitoyltransferase

References

The Pharmacological Profile of 14-Benzoylmesaconine-8-palmitate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the known and extrapolated pharmacological effects of 14-Benzoylmesaconine-8-palmitate, a lipo-alkaloid derivative of the diterpenoid alkaloid benzoylmesaconine (B1261751). Due to the limited direct research on this specific compound, this paper synthesizes information from studies on its parent molecule, benzoylmesaconine, and related lipo-alkaloids to project its potential therapeutic activities and mechanisms of action.

Introduction to this compound

This compound is a derivative of benzoylmesaconine, a monoester diterpenoid alkaloid found in plants of the Aconitum genus, such as Aconitum carmichaelii and Aconitum toxicum. Benzoylmesaconine itself is a hydrolysis product of the more toxic mesaconitine (B191843) and is recognized for its analgesic and anti-inflammatory properties. The addition of a palmitate ester at the C-8 position classifies this compound as a "lipo-alkaloid." This structural modification is significant as it can alter the compound's lipophilicity, potentially influencing its pharmacokinetic profile and biological activity. The traditional processing of aconite roots, which often involves boiling, has been shown to increase the formation of such lipo-alkaloids.[1][2]

Known Pharmacological Effects of the Core Molecule: Benzoylmesaconine

Benzoylmesaconine (BMA) has been the subject of several pharmacological studies, primarily focusing on its analgesic and anti-inflammatory effects. It is considered one of the main active components of Wutou decoction, a traditional Chinese medicine used for treating rheumatoid arthritis.

Analgesic Activity

Studies have demonstrated that benzoylmesaconine possesses significant analgesic properties. In animal models, it has been shown to increase the pain threshold in response to various stimuli. For instance, oral administration of benzoylmesaconine significantly reduced acetic acid-induced writhing in mice and increased the pain threshold in a rat paw pressure test, with a potency comparable to the entire herbal preparation it is derived from.[3]

Anti-inflammatory and Immunomodulatory Activity

Benzoylmesaconine has exhibited anti-inflammatory effects, which are relevant to its traditional use in treating inflammatory conditions like rheumatoid arthritis. It has also been shown to stimulate cytokine secretion, suggesting a potential role in immunomodulation.[4]

Other Biological Activities

Beyond analgesia and anti-inflammation, benzoylmesaconine has been reported to have antiviral and antifungal activities.[4] It has also been found to promote mitochondrial energy metabolism in isolated rat liver mitochondria and increase survival rates in mice with burn-associated herpes simplex virus type 1 (HSV-1) infection.[5]

Projected Pharmacological Effects of this compound as a Lipo-Alkaloid

The esterification of diterpenoid alkaloids with fatty acids, creating lipo-alkaloids, has been shown to modulate their pharmacological activities. A key study on semisynthetic aconitine-derived lipo-alkaloids provides a strong basis for predicting the effects of the 8-palmitate ester on the benzoylmesaconine core.[1]

Enhanced Anti-Inflammatory Activity

It is hypothesized that this compound exhibits enhanced anti-inflammatory effects compared to its parent compound. The study on aconitine-derived lipo-alkaloids demonstrated that esterification with long-chain fatty acids leads to pronounced inhibition of leukotriene B4 (LTB4) formation.[1] LTB4 is a potent inflammatory mediator. Furthermore, derivatives with unsaturated fatty acids showed significant cyclooxygenase-2 (COX-2) inhibitory effects.[1] While palmitic acid is saturated, the general principle of enhanced anti-inflammatory action through lipidation is a key takeaway.

Table 1: Projected Anti-Inflammatory Activity of this compound

TargetProjected EffectRationale
Leukotriene B4 (LTB4) FormationInhibitionEsterification with long-chain fatty acids in related lipo-alkaloids demonstrates pronounced inhibition of LTB4 formation.[1]
Cyclooxygenase-2 (COX-2)Potential InhibitionWhile unsaturated fatty acid esters showed more significant COX-2 inhibition, this remains a potential mechanism contributing to anti-inflammatory effects.[1]

Structure-Activity Relationships

The biological activity of diterpenoid alkaloids is intricately linked to their complex structures. Structure-activity relationship (SAR) studies have shown that modifications at various positions on the alkaloid skeleton can significantly impact their pharmacological effects. For instance, esterification at C-1 and C-14 of delcosine, another diterpenoid alkaloid, was found to be critical for its antiproliferative activity.[6][7][8] For analgesic C(19)-diterpenoid alkaloids, an acetoxyl or an ethoxyl group at C-8 and an aromatic ester at C-14 are considered important structural features for activity.[9] The presence of the benzoyl ester at C-14 and the addition of a long-chain palmitate ester at C-8 in this compound would therefore be expected to significantly influence its biological profile, likely enhancing its anti-inflammatory and potentially altering its analgesic properties.

Potential Signaling Pathways

Based on the known activities of benzoylmesaconine and the projected effects of its lipo-alkaloid derivative, several signaling pathways can be implicated in its mechanism of action.

Signaling_Pathways BMP This compound COX2 COX-2 BMP->COX2 Inhibition LOX 5-LOX BMP->LOX Inhibition PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA AA->COX2 AA->LOX PGs Prostaglandins COX2->PGs LTB4 Leukotriene B4 LOX->LTB4 Inflammation Inflammation PGs->Inflammation LTB4->Inflammation

Caption: Projected anti-inflammatory signaling pathway for this compound.

Representative Experimental Protocols

While specific experimental protocols for this compound are not available, the methodologies used for studying related lipo-alkaloids can be considered representative. The following protocols are adapted from a study on aconitine-derived lipo-alkaloids.[1]

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory effect of the compound on the activity of COX enzymes.

Workflow:

COX_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - COX-1 or COX-2 enzyme - Heme - Test compound - Arachidonic acid (substrate) start->prepare_reagents pre_incubation Pre-incubate enzyme, heme, and test compound prepare_reagents->pre_incubation add_substrate Initiate reaction by adding arachidonic acid pre_incubation->add_substrate incubation Incubate at 37°C for a defined period add_substrate->incubation stop_reaction Stop reaction with a suitable agent (e.g., HCl) incubation->stop_reaction measure_product Measure prostaglandin (B15479496) E2 (PGE2) production (e.g., using EIA kit) stop_reaction->measure_product calculate_inhibition Calculate percent inhibition relative to control measure_product->calculate_inhibition end End calculate_inhibition->end

Caption: Experimental workflow for in vitro COX inhibition assay.

In Vitro Leukotriene B4 (LTB4) Formation Inhibition Assay

This assay measures the ability of the compound to inhibit the production of LTB4 in stimulated cells.

Methodology:

  • Cell Culture: Human polymorphonuclear leukocytes (PMNLs) are isolated and maintained in appropriate culture conditions.

  • Pre-incubation: The PMNLs are pre-incubated with the test compound or vehicle control.

  • Stimulation: The cells are stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 production.

  • Incubation: The cell suspension is incubated at 37°C for a specified time.

  • Reaction Termination and Extraction: The reaction is stopped, and the lipids are extracted.

  • Quantification: The amount of LTB4 in the extract is quantified using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition of LTB4 formation by the test compound is calculated by comparing it to the vehicle-treated control.

Pharmacokinetic Considerations

The pharmacokinetic profile of benzoylmesaconine has been studied in rats, revealing rapid absorption and elimination.[4] The efflux transporter MRP2 has been implicated in its elimination. The addition of a lipophilic palmitate chain in this compound is expected to significantly alter its pharmacokinetic properties. Increased lipophilicity may lead to enhanced absorption, a larger volume of distribution, and potentially altered metabolic pathways. Further studies are required to elucidate the precise pharmacokinetic profile of this lipo-alkaloid.

Conclusion and Future Directions

This compound is a lipo-alkaloid with predicted anti-inflammatory and analgesic properties, building upon the known activities of its parent compound, benzoylmesaconine. The esterification with palmitic acid is likely to enhance its anti-inflammatory effects, potentially through the inhibition of LTB4 formation and COX-2 activity. While direct experimental data for this specific compound is lacking, the available literature on related diterpenoid and lipo-alkaloids provides a strong foundation for future research.

Future research should focus on:

  • Isolation and purification or total synthesis of this compound to enable detailed pharmacological studies.

  • In vitro and in vivo studies to confirm its analgesic and anti-inflammatory activities and to determine its potency (e.g., IC50, ED50 values).

  • Mechanism of action studies to elucidate the specific molecular targets and signaling pathways involved.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound and other related lipo-alkaloids. The unique chemical structure and projected biological activities make it a promising candidate for further investigation in the development of novel anti-inflammatory and analgesic agents.

References

An In-Depth Technical Guide on the Toxicological Profile of 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Toxicological Profile of 14-Benzoylmesaconine-8-palmitate

Executive Summary

This technical guide provides a comprehensive overview of the known toxicological profile of this compound. A thorough review of publicly available scientific literature and safety data indicates a significant lack of specific toxicological studies for this compound. The Safety Data Sheet (SDS) for this compound explicitly states that no data is available for key toxicological endpoints such as acute toxicity, skin corrosion/irritation, and mutagenicity[1].

Consequently, this document synthesizes information on the parent compound, 14-Benzoylmesaconine, and the general toxicological properties of its constituent chemical classes: diterpenoid alkaloids and palmitate esters. This approach aims to provide a foundational understanding of the potential toxicological characteristics of this compound, while underscoring the critical need for empirical research to establish a definitive safety profile.

Toxicological Data for this compound

There is a notable absence of published experimental data on the toxicology of this compound. The available Safety Data Sheet provides no quantitative values for toxicity[1].

Table 1: Summary of Available Safety Data for this compound

Toxicological EndpointResultReference
Acute Toxicity (Oral)No data available[1]
Skin Corrosion/IrritationNo data available[1]
Serious Eye Damage/IrritationNo data available[1]
Respiratory or Skin SensitizationNo data available[1]
Germ Cell MutagenicityNo data available[1]
CarcinogenicityNo data available[1]
Reproductive ToxicityNo data available[1]
STOT-Single ExposureNo data available[1]
STOT-Repeated ExposureNo data available[1]

Source: TargetMol Safety Data Sheet, December 03, 2025[1]

Toxicological Profile of the Parent Compound: 14-Benzoylmesaconine

To infer potential toxicities, data from the parent compound, 14-Benzoylmesaconine, is presented. It is crucial to note that the addition of the 8-palmitate ester group can significantly alter the pharmacokinetic and toxicodynamic properties of the molecule.

Table 2: Acute Toxicity of 14-Benzoylmesaconine

Route of AdministrationSpeciesLD50 ValueReference
OralMouse810 mg/kg
IntraperitonealMouse240 mg/kg
SubcutaneousMouse230 mg/kg

Source: Cayman Chemical Safety Data Sheet, September 17, 2025

The Safety Data Sheet for 14-Benzoylmesaconine also indicates no irritant effect on the skin or eyes and no known sensitizing effects.

General Toxicology of Constituent Chemical Classes

14-Benzoylmesaconine belongs to the C19-diterpenoid alkaloid class, which are naturally occurring compounds found in plants of the Aconitum and Delphinium genera[2][3]. This class of compounds is known for its complex structures and wide range of biological activities, from medicinal uses to potent toxicity[2][4].

  • Mechanism of Action : The primary toxicity of many C19-diterpenoid alkaloids, such as aconitine (B1665448), involves their action on voltage-gated sodium channels in cell membranes, particularly in the cardiovascular and nervous systems. They can cause these channels to remain open, leading to persistent depolarization and subsequent paralysis of excitable tissues[3][5].

  • Toxicity Profile : Diterpenoid alkaloids are notorious for their potential neurotoxicity and cardiotoxicity[4]. The toxicity can vary significantly based on the specific chemical structure, with diester-diterpenoid alkaloids (DDAs) like aconitine being among the most toxic[4][5]. Symptoms of poisoning can include numbness, hypotension, arrhythmias, and in severe cases, death from ventricular fibrillation or respiratory paralysis.

The "-8-palmitate" moiety of the molecule is an ester of palmitic acid, a common saturated fatty acid. In general, simple alkyl esters of palmitic acid have a low order of acute toxicity.

  • Safety Profile : Safety assessments of various palmitate esters (e.g., Octyl, Cetyl, Isopropyl Palmitate) used in the cosmetics industry have shown them to be non-irritating and non-sensitizing to the skin in most formulations. Acute oral LD50 values in rats for these esters are typically very high (e.g., >14.4 g/kg for Cetyl Palmitate and >64.0 g/kg for Octyl and Isopropyl Palmitates), indicating low acute toxicity. These esters are generally considered safe for use in cosmetic and topical applications[6].

Experimental Protocols and Methodologies

A core requirement of this guide was to provide detailed methodologies for key experiments. However, due to the absence of specific toxicological studies on this compound, no experimental protocols can be cited.

For future research, standard toxicological assays would be required to determine the safety profile. A suggested workflow for initial toxicological evaluation is presented below.

G cluster_0 In Vitro Screening cluster_1 In Vivo Acute Toxicity cluster_2 Pharmacokinetics A Cytotoxicity Assays (e.g., MTT, LDH) on relevant cell lines (e.g., cardiomyocytes, neurons) B Genotoxicity Assays (e.g., Ames test, in vitro micronucleus) D Acute Oral Toxicity Study (e.g., OECD 423) in rodents A->D C hERG Channel Assay (Cardiotoxicity Screening) E Determination of LD50 G ADME Studies (Absorption, Distribution, Metabolism, Excretion) D->G F Clinical Observation & Histopathology H Safety Profile Assessment G->H Further Toxicological Evaluation

Caption: Proposed workflow for the initial toxicological evaluation of this compound.

Signaling Pathways

Detailed signaling pathway diagrams related to the toxicology of this compound cannot be constructed without experimental data. Based on the known mechanism of related diterpenoid alkaloids, a primary area of investigation would be the compound's effect on ion channels.

G cluster_0 Hypothesized Toxicodynamic Pathway Compound This compound IonChannel Voltage-Gated Sodium Channels Compound->IonChannel Binds to and modifies channel gating Depolarization Prolonged Membrane Depolarization IonChannel->Depolarization Persistent Na+ influx Effect Arrhythmia (Cardiotoxicity) Neuronal Dysfunction (Neurotoxicity) Depolarization->Effect

Caption: Hypothesized mechanism of toxicity for this compound on voltage-gated sodium channels.

Conclusion and Future Directions

The toxicological profile of this compound remains uncharacterized. While analysis of its parent compound and constituent chemical classes suggests potential for cardiotoxicity and neurotoxicity mediated by diterpenoid alkaloid activity, the palmitate ester moiety may significantly influence its absorption, distribution, and overall potency. The low toxicity of other palmitate esters suggests this part of the molecule is unlikely to be the primary driver of toxicity.

There is a clear and urgent need for rigorous toxicological research on this compound. Future studies should prioritize in vitro cytotoxicity and genotoxicity screening, followed by in vivo acute toxicity studies to establish an LD50 and identify target organs. A comprehensive safety assessment is a prerequisite for any further development of this compound for research or therapeutic applications.

References

An In-depth Technical Guide on 14-Benzoylmesaconine-8-palmitate and Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 14-Benzoylmesaconine-8-palmitate, a lipo-alkaloid found in plants of the Aconitum genus, and the broader family of Aconitum alkaloids. These compounds are known for their significant, yet complex, pharmacological profiles, ranging from potent analgesic and anti-inflammatory properties to high toxicity. This document consolidates available data on the chemical structure, biological activities, and putative mechanisms of action of this compound. It details experimental protocols for the isolation and analysis of related compounds and presents quantitative data for the parent alkaloid, benzoylmesaconine (B1261751). Furthermore, this guide illustrates the intricate signaling pathways potentially modulated by this class of molecules, providing a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.

Introduction to Aconitum Alkaloids

Aconitum, a genus of over 250 species of flowering plants belonging to the family Ranunculaceae, is notorious for its production of a diverse array of norditerpenoid alkaloids. These alkaloids are broadly classified based on their chemical structures and toxicities. The most potent of these are the diester-diterpenoid alkaloids (DDAs), which are characterized by the presence of two ester functional groups. Through processing, these diester alkaloids can be hydrolyzed into less toxic monoester derivatives, which often retain significant biological activity. One such monoester alkaloid is benzoylmesaconine, which can be further modified with a fatty acid ester, such as in the case of this compound.

Chemical Profile of this compound

This compound, also referred to in the literature as 8-O-palmitoyl-14-benzoylmesaconine, is a C19-norditerpenoid lipo-alkaloid. Its core structure is the aconitane (B1242193) skeleton of benzoylmesaconine, which is esterified with a palmitate group at the C-8 position. The presence of the long-chain fatty acid (palmitate) significantly increases the lipophilicity of the molecule compared to its parent compound, benzoylmesaconine. This alteration in chemical properties is expected to influence its pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion, and interaction with biological targets.

Biological Activities and Pharmacology

While specific quantitative data on the biological activity of this compound is not extensively available in the public domain, the activities of its parent compound, benzoylmesaconine, and the attached fatty acid, palmitic acid, provide valuable insights into its potential pharmacological effects.

Benzoylmesaconine: The Alkaloid Core

Benzoylmesaconine is a monoester Aconitum alkaloid that exhibits notable analgesic and anti-inflammatory properties with reduced toxicity compared to its diester precursors.

Biological ActivityAssayModelCompoundConcentration/DoseEffectReference
AnalgesicAcetic acid-induced writhingMiceBenzoylmesaconine10 mg/kg, p.o.Significant depression of writhing[1]
AnalgesicPaw pressure in repeated cold stressRatsBenzoylmesaconine30 mg/kg, p.o.Significant increase in pain threshold[1]
Anti-inflammatoryLPS-stimulated RAW264.7 macrophagesIn vitroBenzoylmesaconine160 µMSignificant decrease in TNF-α, IL-1β, and IL-6 production.[2]
Anti-inflammatoryLPS-stimulated RAW264.7 macrophagesIn vitroBenzoylmesaconine160 µMSignificant decrease in nitric oxide (NO) level by 58.92%.
Palmitic Acid: The Fatty Acid Moiety

Palmitic acid, a common saturated fatty acid, is not an inert component of this lipo-alkaloid. It is known to be a biologically active molecule that can modulate various cellular processes, often in a pro-inflammatory and pro-apoptotic manner, particularly at elevated concentrations.

  • Pro-inflammatory Effects: Palmitic acid can activate inflammatory pathways, including the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways, leading to the production of pro-inflammatory cytokines.[3][4][5]

  • Reactive Oxygen Species (ROS) Generation: It can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[6][7][8][9]

  • Cellular Senescence and Apoptosis: Through the generation of ROS and other mechanisms, palmitic acid can contribute to cellular senescence and apoptosis.[6][8]

The conjugation of palmitic acid to benzoylmesaconine likely alters the overall pharmacological profile, potentially affecting its potency, duration of action, and toxicity.

Putative Mechanism of Action and Signaling Pathways

The mechanism of action of this compound is likely a composite of the activities of the benzoylmesaconine core and the palmitate side chain.

Interaction with Voltage-Gated Sodium Channels

A primary target for many Aconitum alkaloids is the voltage-gated sodium channels (VGSCs).[10][11][12][13] While highly toxic diester alkaloids are known to persistently activate these channels, leading to cardiotoxicity and neurotoxicity, less toxic monoester alkaloids like benzoylmesaconine may act as modulators or blockers of these channels.[13] The specific effect of this compound on VGSCs has yet to be elucidated.

Modulation of Inflammatory Signaling Pathways

Based on the known effects of benzoylmesaconine and palmitic acid, a putative signaling pathway for the anti-inflammatory and potential cytotoxic effects of this compound can be proposed. Benzoylmesaconine has been shown to suppress the NF-κB and MAPK signaling pathways.[2] Conversely, palmitic acid can activate NF-κB and induce ROS.[3][4][14] This suggests a complex interplay where the benzoylmesaconine core may exert anti-inflammatory effects, while the palmitate moiety could introduce pro-inflammatory or cytotoxic activities, depending on the cellular context and concentration.

Putative_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK VGSC Voltage-Gated Sodium Channel BMA_Palmitate This compound BMA_Palmitate->VGSC Modulation? BMA Benzoylmesaconine BMA_Palmitate->BMA Hydrolysis? Palmitate Palmitic Acid BMA_Palmitate->Palmitate Hydrolysis? BMA->IKK Inhibition MAPK MAPK (JNK, p38, ERK) BMA->MAPK Inhibition NLRP3 NLRP3 Inflammasome BMA->NLRP3 Inhibition Palmitate->TLR4 Activation ROS ROS Palmitate->ROS Induction IκBα IκBα IKK->IκBα Phosphorylation (Inhibition) NFκB_inactive NF-κB (p65/p50) NFκB_active NF-κB (p65/p50) NFκB_inactive->NFκB_active Translocation MAPK->NFκB_active ROS->MAPK Activation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFκB_active->Inflammatory_Genes Transcription

Caption: Putative signaling pathways modulated by this compound.

Experimental Protocols

The isolation and characterization of lipo-alkaloids like this compound from Aconitum species require a multi-step approach involving extraction, chromatographic separation, and spectroscopic analysis.

Extraction and Isolation of Lipo-Alkaloids

A general workflow for the extraction and isolation of lipo-alkaloids from Aconitum carmichaelii is outlined below, based on methodologies described in the literature.[15][16][17][18][19]

Extraction_Workflow Start Dried and Powdered Aconitum carmichaelii Roots Extraction Extraction with 95% Ethanol Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Suspension Suspension in 0.5% HCl Concentration->Suspension Partition1 Partition with Petroleum Ether Suspension->Partition1 Aqueous_Layer1 Aqueous Layer Partition1->Aqueous_Layer1 Aqueous PE_Layer Petroleum Ether Layer (Discard) Partition1->PE_Layer Organic Basification Basification with Ammonia (pH 9-10) Aqueous_Layer1->Basification Partition2 Partition with Ethyl Acetate Basification->Partition2 Aqueous_Layer2 Aqueous Layer (Discard) Partition2->Aqueous_Layer2 Aqueous EtOAc_Layer Ethyl Acetate Layer (Crude Alkaloids) Partition2->EtOAc_Layer Organic Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) EtOAc_Layer->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions Purification Further Purification (e.g., Preparative HPLC) Fractions->Purification Isolated_Compound Isolated This compound Purification->Isolated_Compound

Caption: General workflow for the extraction and isolation of lipo-alkaloids.

Analytical Characterization

The structural elucidation of this compound is typically achieved using a combination of modern analytical techniques.

  • Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry (UHPLC-Q-TOF-MS): This is a powerful technique for the identification and characterization of lipo-alkaloids in complex mixtures.[15][16][17][18][19]

    • Chromatographic Separation: A C18 column is commonly used with a gradient elution system, typically involving acetonitrile (B52724) and water (often with a modifier like formic acid) to achieve separation of the alkaloids.

    • Mass Spectrometry: High-resolution mass spectrometry provides accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns, which are crucial for identifying the core alkaloid structure and the nature of the fatty acid side chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and various 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for the unambiguous structural elucidation of the isolated pure compound. These techniques provide detailed information about the connectivity of atoms within the molecule.

Conclusion and Future Directions

This compound represents an intriguing member of the Aconitum alkaloid family, where the conjugation of a fatty acid to a bioactive alkaloid core creates a novel chemical entity with a potentially unique pharmacological profile. While the biological activities of its constituent parts, benzoylmesaconine and palmitic acid, are relatively well-understood, further research is imperative to delineate the specific pharmacological and toxicological properties of the intact lipo-alkaloid.

Future research should focus on:

  • The total synthesis of this compound to provide a pure standard for pharmacological testing.

  • In-depth in vitro and in vivo studies to determine its specific effects on various biological targets, including ion channels and inflammatory pathways.

  • Comprehensive pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.

  • Toxicological assessments to establish its safety profile.

A deeper understanding of this compound and other lipo-alkaloids will not only contribute to the broader knowledge of natural product chemistry but may also pave the way for the development of new therapeutic agents with improved efficacy and safety profiles.

References

14-Benzoylmesaconine-8-palmitate: A Technical Guide on a Lipo-Alkaloid from Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific research directly investigating 14-Benzoylmesaconine-8-palmitate is limited. This guide synthesizes information based on its constituent chemical moieties—the aconitane (B1242193) core (14-Benzoylmesaconine) and the fatty acid side chain (8-palmitate)—and data from closely related lipo-alkaloids. The pharmacological activities and mechanisms described herein are therefore predictive and require direct experimental validation for this specific compound.

Introduction

This compound belongs to the lipo-alkaloid class, which are C19-diterpenoid alkaloids featuring a long-chain fatty acid residue.[1] These complex natural products are derived from plants of the Aconitum genus, commonly known as aconite or wolf's bane.[2][3][4] The roots and tubers of Aconitum species have been used for centuries in Traditional Chinese Medicine (TCM) to treat a range of ailments, including rheumatoid arthritis, neuropathic pain, and heart failure.[2][3][4]

The processing of raw aconite, often by boiling, is a critical step in traditional preparations. This process is known to decrease the concentration of highly toxic diester-diterpenoid alkaloids (DDAs) like aconitine (B1665448) and increase the relative concentration of less toxic monoester and lipo-alkaloid derivatives.[1][5] This detoxification is believed to occur via transesterification, where fatty acids present in the plant esterify the aconitane core.[1]

Structurally, this compound is composed of two key components:

  • 14-Benzoylmesaconine: A monoester C19-diterpenoid alkaloid, which forms the core of the molecule.[6][7][8] This core is responsible for the potent, though often toxic, bioactivities associated with Aconitum plants.[2][3][4]

  • 8-Palmitate: A palmitic acid fatty acid esterified at the C-8 position of the aconitane skeleton. Palmitic acid is a common saturated fatty acid that can modulate inflammatory pathways.[9][10]

This guide will explore the known biological activities of the parent compounds and related analogs to build a technical profile of this compound for researchers in pharmacology and drug development.

Pharmacological Profile (Inferred)

While no direct studies on this compound are available, the activities of its components and analogs suggest potential anti-inflammatory, analgesic, and cytotoxic properties.

Anti-Inflammatory Activity

The combination of the benzoylmesaconine (B1261751) core and the palmitate side chain strongly suggests anti-inflammatory potential.

  • Aconitane Core: Benzoylmesaconine itself exhibits potent anti-inflammatory properties, primarily by inhibiting the NF-κB signaling pathway.[6] It can also suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response, by reducing IL-1β secretion.[6]

  • Palmitate Moiety: Palmitic acid and its esters have demonstrated complex, context-dependent effects on inflammation. Some studies show that palmitic acid can suppress the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide in macrophages.[9] However, it can also act as a ligand for Toll-like receptors (TLR2/4), potentially triggering pro-inflammatory signaling.[10][11] The anti-inflammatory effects of ω-3 fatty acids are well-documented to occur via inhibition of the IKKβ/NFκB and JNK/AP1 pathways.[11] It is plausible that the lipo-alkaloid structure modulates these effects.

Analgesic Activity

Aconitum alkaloids are renowned for their analgesic effects in TCM.[3][12] Benzoylmesaconine has been shown to increase the latency to pain responses in tail pressure tests in mice, with an ED50 of 38.9 mg/kg, indicating significant analgesic properties.[7]

Other Potential Activities
  • Anticancer Effects: Diterpenoid alkaloids from Aconitum have been reported to possess anti-cancer properties.[2][3][4] The activities of a close analog (Table 1) suggest that lipo-alkaloids may retain cytotoxic effects against tumor cells.

  • Cardiovascular Effects: Aconitum alkaloids can have profound effects on the cardiovascular system, although these are often linked to their toxicity.[2][4] Benzoylmesaconine has been found to promote mitochondrial energy metabolism in isolated rat liver mitochondria (EC50 = 30.95 µg/ml).[7]

Quantitative Data (From Analogs)

Direct quantitative data for this compound is not available. The following table summarizes the reported bioactivity of a structurally similar C19-diterpenoid lipo-alkaloid, 8-O-Azeloyl-14-benzoylaconine , to provide a reference for potential potency.

CompoundCell LineAssay TypeResult (IC₅₀)Reference
8-O-Azeloyl-14-benzoylaconineHCT-15 (Colon Cancer)Antiproliferative~10-20 µM--INVALID-LINK--
8-O-Azeloyl-14-benzoylaconineA549 (Lung Cancer)Antiproliferative~10-20 µM--INVALID-LINK--
8-O-Azeloyl-14-benzoylaconineMCF-7 (Breast Cancer)Antiproliferative~10-20 µM--INVALID-LINK--

Experimental Protocols

The isolation and characterization of individual lipo-alkaloids are challenging due to their presence in complex mixtures.[1][5] The following is a generalized protocol representative of methods used for extracting and purifying alkaloids from Aconitum roots.

General Protocol for Lipo-Alkaloid Extraction and Isolation
  • Plant Material Preparation:

    • Air-dry the roots of the selected Aconitum species.

    • Grind the dried roots into a fine powder.

  • Solvent Extraction:

    • Macerate the aconite powder with an organic solvent. A common initial extraction involves using ammoniacal ether followed by methanol.[13] Alternatively, chloroform, isopropanol, or ethanol (B145695) can be used.[14]

    • Perform the extraction exhaustively (e.g., 3-4 cycles) at room temperature or under gentle heat.

    • Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Purification via Adsorption Chromatography:

    • Dissolve the crude extract in a suitable solvent.

    • Apply the dissolved extract to a neutral alumina (B75360) (Al₂O₃) column.[13][14] This step helps remove ballast materials.

    • Elute the column with a solvent gradient. A common system is ethyl acetate-methanol (e.g., 7:3 v/v) to elute the alkaloid fraction.[13]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC) Separation:

    • Combine the purified alkaloid fractions and concentrate.

    • Subject the concentrate to preparative or semi-preparative reverse-phase HPLC for final separation of individual compounds.[5]

    • Use a suitable mobile phase (e.g., acetonitrile-water gradient) and column (e.g., C18).

  • Structure Elucidation:

    • Identify the purified compounds using high-sensitivity analytical methods such as Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem MS (MS/MS) for molecular weight and fragmentation patterns.[15]

    • Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) to confirm the final structure, including the exact position of the fatty acid ester.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and identification of lipo-alkaloids from Aconitum plant material.

G cluster_prep Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Aconitum Aconitum Plant Material (Roots) Powder Grinding & Drying Aconitum->Powder Extraction Solvent Extraction (e.g., MeOH/Ether) Powder->Extraction Alumina Alumina Column Chromatography Extraction->Alumina HPLC Preparative HPLC (C18 Column) Alumina->HPLC Analysis Structural Elucidation (MS, NMR) HPLC->Analysis Result Pure 14-Benzoylmesaconine- 8-palmitate Analysis->Result

Generalized workflow for lipo-alkaloid isolation.
Potential Signaling Pathway: NF-κB Inhibition

Given that both the benzoylmesaconine core and fatty acid esters are known to modulate NF-κB, this pathway is a primary hypothetical target for this compound's anti-inflammatory action.[6][16] The diagram below outlines the canonical NF-κB signaling cascade.

G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active p50/p65 (Active) NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive Inhibits NFkB_inactive->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Transcription Compound 14-Benzoylmesaconine- 8-palmitate Compound->IKK Inhibition (Hypothesized)

References

14-Benzoylmesaconine-8-palmitate: A Literature Review of a Lipo-alkaloid from Aconitum

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 14-Benzoylmesaconine-8-palmitate is limited in the current scientific literature. This guide provides a comprehensive overview based on the known activities of its parent compound, benzoylmesaconine (B1261751) (BMA), and related lipo-alkaloids, offering a predictive framework for its potential pharmacological profile.

Introduction

This compound is a lipo-alkaloid found in the processed roots of Aconitum carmichaelii. Lipo-alkaloids are derivatives of the highly toxic diester-diterpenoid alkaloids, such as aconitine (B1665448), that are formed during traditional processing methods. This transesterification process, which involves the substitution of an acetyl group with a long-chain fatty acid, is generally associated with a reduction in toxicity. While specific biological activities of this compound have not been extensively studied, the pharmacological profile of its parent compound, benzoylmesaconine (BMA), and other related lipo-alkaloids suggest potential anti-inflammatory and cytotoxic activities.

Predicted Biological Activity Based on Parent Compound and Related Molecules

The biological activity of this compound is likely influenced by its two key structural components: the benzoylmesaconine core and the palmitate side chain.

Benzoylmesaconine (BMA): The Active Core

BMA is the most abundant monoester alkaloid in processed Aconitum plants and has demonstrated significant anti-inflammatory properties.[1][2] Studies have shown that BMA can attenuate inflammatory responses by inhibiting key signaling pathways.

Palmitate Side Chain: Modulator of Activity

The addition of a palmitate chain increases the lipophilicity of the molecule, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action. While the direct impact of the palmitate moiety on the activity of BMA is not yet elucidated, other lipo-alkaloids have shown distinct biological activities. For instance, compounds esterified with unsaturated fatty acids have demonstrated significant COX-2 inhibitory effects.[3]

Quantitative Data on Benzoylmesaconine (BMA)

The following table summarizes the quantitative data available for the anti-inflammatory effects of benzoylmesaconine (BMA) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

ParameterAnalyteConcentration of BMA (µM)InhibitionReference
IC50NO Production137.5[1]
InhibitionIL-6 Production160~75%[1]
InhibitionTNF-α Production160~60%[1]
InhibitionIL-1β Production160~50%[1]
InhibitionPGE2 Production160~70%[1]
InhibitionROS Production160~40%[1]

Experimental Protocols for Benzoylmesaconine (BMA)

The following are detailed methodologies for key experiments conducted to evaluate the anti-inflammatory activity of BMA in LPS-stimulated RAW264.7 cells, as described in the literature.[1]

Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were pre-treated with various concentrations of BMA (40, 80, or 160 µM) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Assay:

  • Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Protocol:

    • Collect 100 µL of culture supernatant from each well.

    • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

  • Principle: Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) and prostaglandin (B15479496) E2 (PGE2) in the cell culture supernatants using specific ELISA kits.

  • Protocol:

    • Collect cell culture supernatants after treatment.

    • Perform the ELISA according to the manufacturer's instructions for each specific kit (e.g., R&D Systems).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Determine the concentration of the analyte from a standard curve.

Western Blot Analysis:

  • Principle: Detect the expression levels of specific proteins involved in inflammatory signaling pathways.

  • Protocol:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-ERK, ERK, p-p38, p38, and β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR):

  • Principle: Measure the mRNA expression levels of genes encoding pro-inflammatory mediators.

  • Protocol:

    • Extract total RNA from cells using TRIzol reagent.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).

    • Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.

Immunofluorescence for NF-κB p65 Nuclear Translocation:

  • Principle: Visualize the subcellular localization of the NF-κB p65 subunit to assess its activation.

  • Protocol:

    • Seed cells on glass coverslips and treat as described above.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% bovine serum albumin (BSA) for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize using a fluorescence microscope.

Signaling Pathways and Mechanisms of Action

Based on the studies of benzoylmesaconine, this compound is predicted to exert its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and induce the expression of pro-inflammatory genes. BMA has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.[1]

Caption: Predicted inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK, ERK, and p38, is another critical regulator of the inflammatory response. LPS activation of TLR4 leads to the phosphorylation and activation of these MAPKs, which in turn contribute to the production of pro-inflammatory mediators. BMA has been observed to suppress the LPS-induced phosphorylation of JNK, ERK, and p38.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs TAK1->MKKs JNK JNK MKKs->JNK Phosphorylation ERK ERK MKKs->ERK Phosphorylation p38 p38 MKKs->p38 Phosphorylation AP1 AP-1 JNK->AP1 Activation ERK->AP1 Activation p38->AP1 Activation BMA Benzoylmesaconine (Predicted action of This compound) BMA->JNK Inhibition of Phosphorylation BMA->ERK Inhibition of Phosphorylation BMA->p38 Inhibition of Phosphorylation Genes Pro-inflammatory Gene Expression AP1->Genes

Caption: Predicted inhibition of the MAPK signaling pathway.

Experimental Workflow

The general workflow for investigating the anti-inflammatory effects of a compound like this compound is as follows:

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_molecular_analysis Molecular Analysis Culture Culture RAW264.7 Cells Pretreat Pre-treat with This compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay NO Assay (Griess Reagent) Stimulate->NO_Assay ELISA ELISA (Cytokines, PGE2) Stimulate->ELISA ROS_Assay ROS Assay Stimulate->ROS_Assay qRT_PCR qRT-PCR (Gene Expression) Stimulate->qRT_PCR Western_Blot Western Blot (Protein Expression & Phosphorylation) Stimulate->Western_Blot IF Immunofluorescence (p65 Translocation) Stimulate->IF

Caption: General experimental workflow for in vitro anti-inflammatory studies.

Conclusion and Future Directions

While direct evidence is currently lacking, the available literature on benzoylmesaconine and other lipo-alkaloids strongly suggests that this compound possesses anti-inflammatory properties. The addition of the palmitate moiety likely enhances its lipophilicity, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Future research should focus on isolating or synthesizing pure this compound to perform direct biological assays. Key areas of investigation should include:

  • In vitro anti-inflammatory assays: To confirm its effects on cytokine production, NO synthesis, and the NF-κB and MAPK signaling pathways.

  • Cytotoxicity studies: To evaluate its potential as an anti-cancer agent, similar to other lipo-alkaloids.

  • In vivo studies: To assess its efficacy and safety in animal models of inflammation and other relevant diseases.

  • Pharmacokinetic studies: To understand its ADME properties and determine its bioavailability.

A thorough investigation of this compound will provide valuable insights into the therapeutic potential of this and other lipo-alkaloids derived from traditional medicinal plants.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the quantitative analysis of 14-Benzoylmesaconine-8-palmitate, a lipo-alkaloid identified in Aconitum species. The methodologies described are based on advanced analytical techniques, primarily Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity for the quantification of this and related compounds in biological matrices.

Introduction

This compound is a member of the lipo-alkaloid class of natural products. The quantification of such compounds is crucial for pharmacokinetic studies, toxicological evaluation, and quality control of herbal medicines. Due to the complexity of biological samples and the often low concentrations of these analytes, robust and sensitive analytical methods are required. UPLC-MS/MS has emerged as the technique of choice for this purpose.

Analytical Method: UPLC-MS/MS

An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is recommended for the sensitive and selective quantification of this compound. This technique combines the superior separation capabilities of UPLC with the precise detection and structural elucidation power of tandem mass spectrometry.

Table 1: UPLC-MS/MS Method Parameters (Adapted from similar compound analysis)
ParameterRecommended Conditions
Chromatography System UPLC System
Column C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetateB: Methanol (B129727) with 0.1% formic acid and 10 mM ammonium acetate
Gradient Elution A time-programmed gradient elution should be optimized to ensure separation from other matrix components.
Flow Rate 0.3 mL/min
Column Temperature 50 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Monitored Transitions Specific parent and product ion transitions for this compound need to be determined by direct infusion of a standard solution.
Collision Gas Argon

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol outlines the steps for extracting this compound from plasma samples prior to UPLC-MS/MS analysis.

  • Protein Precipitation:

    • To a 100 µL aliquot of plasma, add 400 µL of a precipitating agent (e.g., methanol or acetonitrile).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 50:50 mixture of mobile phase A and B).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Filtration/Final Centrifugation:

    • Centrifuge the reconstituted sample at 13,000 rpm for 10 minutes or filter through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection:

    • Transfer the clear supernatant to an autosampler vial for injection into the UPLC-MS/MS system.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples
  • Stock Solution Preparation:

    • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent.

  • Calibration Curve Standards:

    • Spike blank plasma with the working standard solutions to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range for similar compounds is 0.3 ng/mL to 60 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank plasma with the working standard solutions. These concentrations should be within the range of the calibration curve.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 2: Method Validation Parameters (Illustrative Data for a Related Compound, Benzoylmesaconine)
ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.3 ng/mL
Intra-day Precision (RSD%) < 7.6%
Inter-day Precision (RSD%) < 15%
Accuracy (Relative Error %) -10% to 7.8%
Recovery 81.66–110.31%

Data adapted from methods for similar compounds and should be determined specifically for this compound.

Visualizations

Experimental Workflow Diagram

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 14-Benzoylmesaconine-8-palmitate, a lipophilic aconitine-type alkaloid. The described methodology is essential for the quality control, stability testing, and pharmacokinetic studies of formulations containing this compound. The protocol outlines the chromatographic conditions, sample preparation, and method validation parameters based on established principles for analyzing related lipo-alkaloids.

Introduction

This compound is a C19-diterpenoid alkaloid characterized by a long-chain fatty acid ester at the C-8 position. This significant lipophilicity presents unique challenges for analytical method development, requiring careful optimization of chromatographic conditions to achieve adequate separation and peak shape. Aconitine alkaloids are known for their pharmacological and toxicological properties, making accurate and precise quantification crucial for research and drug development. This document provides a comprehensive protocol for the analysis of this compound to ensure reliable and reproducible results.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable for this analysis. The lipophilic nature of this compound necessitates a reversed-phase method with a gradient elution to ensure efficient separation from potential impurities and formulation excipients.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC with UV/DAD Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water, adjusted to pH 3.0 with Triethylamine
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 70% B; 5-25 min: 70-95% B; 25-30 min: 95% B; 30.1-35 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation method will depend on the matrix. For a formulation, dissolve an accurately weighed portion in methanol, sonicate for 15 minutes, and dilute to a suitable concentration with the mobile phase. For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) protocol is recommended.

  • Liquid-Liquid Extraction (LLE): To 1 mL of plasma, add 5 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the sample and wash with a low percentage of organic solvent. Elute the analyte with methanol or acetonitrile. Evaporate the eluate and reconstitute in the mobile phase.

All solutions should be filtered through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterMethodologyAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interfering peaks at the retention time of the analyte.
Linearity Analyze at least five concentrations over the range of 1-100 µg/mL.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking the analyte at three concentration levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision - Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day.- Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1.To be determined experimentally.
Limit of Quantification (LOQ) Based on signal-to-noise ratio (S/N) of 10:1.To be determined experimentally; must be precise and accurate.
Robustness Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2).RSD of results should remain ≤ 2.0%.

Data Presentation

Table 3: Summary of Quantitative Data (Hypothetical Validation Results)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Regression Equation y = 25431x + 1258
Accuracy (Mean Recovery) 99.5%
Precision (RSD) - Repeatability: 0.8%- Intermediate Precision: 1.2%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Sample Test Sample Extraction Extraction/Dilution Sample->Extraction Working Working Standards (1-100 µg/mL) Stock->Working Injection Inject into HPLC Working->Injection Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV/DAD Detection (235 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Validation Method Validation (ICH) Quantification->Validation

Mass Spectrometry of 14-Benzoylmesaconine-8-palmitate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoylmesaconine-8-palmitate is a lipo-alkaloid belonging to the aconitine (B1665448) class of diterpenoid alkaloids. These compounds are found in plants of the Aconitum genus and are of significant interest to researchers in pharmacology and toxicology due to their diverse biological activities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and quantification of such molecules in complex matrices. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound.

Chemical Properties

This compound is an ester derivative of benzoylmesaconine (B1261751), with a palmitate group esterified at the C-8 position. Benzoylmesaconine itself is a monoester-type aconitine alkaloid.[1] The addition of the long-chain fatty acyl group (palmitate) significantly increases the lipophilicity of the molecule.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C47H71NO11Calculated
Molecular Weight 826.07 g/mol Calculated
Parent Compound Benzoylmesaconine[1]
Acyl Group PalmitateN/A
Chemical Class Lipo-alkaloid, Diterpenoid Alkaloid[2][3]

Mass Spectrometry Analysis

Electrospray ionization (ESI) in positive ion mode is the preferred method for the analysis of aconitine-type alkaloids due to the presence of a readily protonatable tertiary amine group.[4][5][6]

Predicted Fragmentation Pattern

The fragmentation of this compound in tandem mass spectrometry (MS/MS) is expected to follow the characteristic pathways of lipo-aconitine alkaloids.

  • MS/MS (MS2) Fragmentation: The primary and most dominant fragmentation pathway is the neutral loss of the C-8 substituent, which in this case is palmitic acid (C16H32O2, molecular weight 256.42 g/mol ).[5] This results in a product ion corresponding to the protonated benzoylmesaconine.

  • MSn Fragmentation: Subsequent fragmentation of the benzoylmesaconine core will involve successive losses of small neutral molecules such as:

The fragmentation of the palmitate chain itself is less likely to be the primary fragmentation pathway in ESI-MS/MS of the intact molecule, as the loss of the entire fatty acid moiety is energetically favored.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a biological or herbal matrix.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Sample Matrix (e.g., Plant Extract, Plasma) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction concentration Evaporation and Reconstitution extraction->concentration lc_separation UPLC/HPLC Separation (C18 Column) concentration->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification identification Fragmentation Analysis

Figure 1: Experimental workflow for the analysis of this compound.

Detailed Protocols

Sample Preparation Protocol

A robust sample preparation is crucial to remove interfering substances and enrich the analyte of interest.

1. Extraction:

  • For Herbal Matrices:

    • Homogenize 1 g of the powdered plant material.

    • Extract with 10 mL of methanol or a methanol/water mixture (e.g., 80:20 v/v) by ultrasonication for 30 minutes, repeated three times.

    • Combine the extracts and filter.

  • For Biological Fluids (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) or methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

2. Clean-up (Optional but Recommended):

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample extract.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the analyte with methanol or acetonitrile.

3. Concentration and Reconstitution:

  • Evaporate the solvent from the cleaned extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis.

LC-MS/MS Protocol

Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation of lipophilic compounds.[6]

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[6]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the lipophilic analyte.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-20 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Capillary Voltage: 3.0 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 500 °C.

  • Gas Flow Rates: Optimize for the specific instrument.

Quantitative Data

Table 2: Proposed MRM Transitions and Quantitative Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)Notes
This compound 826.5570.330-40Neutral loss of palmitic acid (256.2 Da)
826.5552.340-50[M+H - Palmitic Acid - H2O]+
826.5538.345-55[M+H - Palmitic Acid - CH3OH]+
826.5448.250-60[M+H - Palmitic Acid - Benzoic Acid]+

Calibration and Quantification:

For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound if available. If a standard is not available, semi-quantification can be performed using a structurally similar compound as a reference. The linear range, limit of detection (LOD), and limit of quantification (LOQ) should be determined according to standard validation procedures. For similar alkaloids, LOQs in the range of 0.1 to 5 ng/mL have been reported.[3][8]

Signaling Pathways and Logical Relationships

The primary application of this methodology is in pharmacokinetic and toxicological studies. The logical relationship for such an analysis is depicted below.

logical_relationship cluster_study_design Study Design cluster_analysis Bioanalysis cluster_modeling Pharmacokinetic Modeling dosing Dosing of This compound sampling Time-course Biological Sampling dosing->sampling extraction Sample Extraction sampling->extraction lcms LC-MS/MS Quantification extraction->lcms pk_parameters Calculation of PK Parameters (AUC, Cmax, T1/2) lcms->pk_parameters interpretation Interpretation of ADME Properties pk_parameters->interpretation

Figure 2: Logical relationship for pharmacokinetic studies of this compound.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the mass spectrometric analysis of this compound. The use of LC-MS/MS with ESI in positive mode allows for sensitive and specific detection and quantification of this lipo-alkaloid. The predictable fragmentation pattern, characterized by the neutral loss of the palmitate group, facilitates its identification. These methods are applicable to various research areas, including natural product chemistry, pharmacology, and toxicology, enabling a deeper understanding of the properties and biological effects of this complex molecule.

References

Application Notes and Protocols for 14-Benzoylmesaconine-8-palmitate In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Benzoylmesaconine-8-palmitate is a diterpenoid alkaloid. This class of compounds, primarily isolated from plants of the Aconitum and Delphinium genera, is known for a wide range of biological activities, including anti-inflammatory, analgesic, and cytotoxic effects[1][2][3]. Benzoylmesaconine, a structurally related compound, has demonstrated potent anti-inflammatory properties by inhibiting the NF-κB and NLRP3 inflammasome pathways[4]. The addition of a palmitate group may influence the compound's lipophilicity and cellular uptake, potentially modulating its bioactivity.

These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on two key areas: cytotoxicity and anti-inflammatory activity. The provided methodologies are based on established assays for diterpenoid alkaloids and related compounds.

Data Presentation: In Vitro Bioactivity of Related Diterpenoid Alkaloids

While specific quantitative data for this compound is not yet publicly available, the following table summarizes the bioactivity of structurally related Aconitum alkaloids to provide a comparative context for experimental design and data interpretation.

CompoundAssayCell LineEndpointResult (IC₅₀/EC₅₀)Reference
BenzoylmesaconineNLRP3 Inflammasome ActivationBMDMsIL-1β Release~40 µM[4]
MesaconineDoxorubicin-induced CytotoxicityCardiomyocytesCell Viability (CCK-8)EC₅₀ = 4.497 µM[5]
AconitineCytotoxicityH9c2Cell Viability (MTT)Time & Dose-dependent decrease[6]
Various Diterpenoid AlkaloidsCytotoxicityVarious Cancer Cell LinesCell Viability (MTT)IC₅₀ values ranging from 1.44 to 9.99 μM[7]

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line (e.g., HeLa, human cervical adenocarcinoma). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[7][8].

Materials:

  • This compound

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% in any well.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Anti-Inflammatory Activity Assessment: NF-κB Reporter Assay

This protocol is designed to evaluate the inhibitory effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation[4]. This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)

  • DMEM with high glucose

  • FBS, Penicillin-Streptomycin

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the HEK293T-NF-κB-luciferase reporter cells in a 96-well white plate at a density of 2 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the cells and add 80 µL of the medium containing the test compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM).

    • Incubate for 1-2 hours.

  • Induction of NF-κB Activation:

    • Prepare a solution of TNF-α (final concentration 10 ng/mL) or LPS (final concentration 1 µg/mL) in culture medium.

    • Add 20 µL of the TNF-α or LPS solution to each well (except for the unstimulated control).

    • Incubate the plate for 6-8 hours.

  • Luciferase Assay:

    • Remove the medium from the wells and wash gently with PBS.

    • Lyse the cells by adding the luciferase assay lysis buffer according to the manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of NF-κB inhibition:

      • % Inhibition = 100 - [((Luminescence of treated, stimulated cells - Luminescence of unstimulated cells) / (Luminescence of vehicle, stimulated cells - Luminescence of unstimulated cells)) x 100]

    • Determine the IC₅₀ value from the dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis cell_culture Cell Culture (e.g., HeLa or HEK293T) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Stock and Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for Specified Time treatment->incubation measurement Measure Endpoint (Absorbance/Luminescence) incubation->measurement analysis Calculate % Viability/Inhibition and IC50 Value measurement->analysis

Caption: General experimental workflow for in vitro assays.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB (p65/p50) nfkb_ikb NF-κB IκBα ikb->nfkb_ikb:f1 Inhibits nucleus Nucleus nfkb_nucleus NF-κB gene_transcription Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2) compound This compound compound->ikk Inhibits? nfkb_ikb:f0->nucleus Translocates nfkb_nucleus->gene_transcription Induces

References

Application Notes and Protocols: 14-Benzoylmesaconine-8-palmitate Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches did not yield specific animal model studies for the compound 14-Benzoylmesaconine-8-palmitate. The following application notes and protocols are therefore based on the broader understanding of palmitic acid and its derivatives, which may serve as a foundational guide for initiating research on this specific compound. The methodologies and pathways described are extrapolated from studies on palmitic acid and should be adapted and validated for this compound.

Introduction

This compound is a compound that includes a palmitate moiety. Palmitic acid, a common saturated fatty acid, is known to be involved in various physiological and pathophysiological processes, including metabolic disorders and cancer.[1][2] Animal models are crucial for elucidating the in vivo effects, pharmacokinetics, and potential therapeutic applications of novel compounds like this compound. These notes provide a framework for designing and conducting such preclinical studies.

Potential Therapeutic Areas and Animal Models

Based on the known roles of palmitic acid, potential research areas for this compound could include metabolic diseases, inflammation, and oncology. The choice of animal model will be dictated by the specific research question.

Table 1: Potential Animal Models for Studying this compound

Research AreaRecommended Animal ModelKey Considerations
Metabolic Disease C57BL/6J mice on a high-fat diet (HFD)Induces obesity, insulin (B600854) resistance, and fatty liver, mimicking human metabolic syndrome.[3]
Zucker Diabetic Fatty (ZDF) ratsGenetically obese model that develops hyperglycemia, hyperlipidemia, and insulin resistance.
Inflammation Lipopolysaccharide (LPS)-induced inflammation model (mice or rats)Acute systemic inflammation model to assess anti-inflammatory properties.
Collagen-induced arthritis (CIA) model in miceChronic autoimmune inflammatory model relevant to rheumatoid arthritis.
Oncology Xenograft models (e.g., human tumor cell lines in immunodeficient mice)To evaluate anti-tumor efficacy against specific cancer types. Palmitic acid has shown effects on various cancer cell lines.[1]
Genetically engineered mouse models (GEMMs) of cancerMore clinically relevant models that spontaneously develop tumors.

Experimental Protocols

High-Fat Diet-Induced Metabolic Syndrome Model

This protocol is designed to assess the effects of this compound on metabolic parameters in a diet-induced obesity model.

Materials:

  • C57BL/6J mice (male, 6-8 weeks old)

  • Standard chow diet (Control)

  • High-fat diet (e.g., 60% kcal from fat)

  • This compound (vehicle to be determined based on solubility)

  • Metabolic cages

  • Glucose meter and strips

  • Insulin ELISA kit

  • Triglyceride and Cholesterol assay kits

Procedure:

  • Acclimatization: Acclimate mice for one week under standard laboratory conditions.

  • Diet Induction: Randomly divide mice into a control group (standard chow) and a high-fat diet (HFD) group. Feed respective diets for 8-12 weeks to induce a metabolic syndrome phenotype.

  • Treatment: Sub-divide the HFD group into a vehicle control group and one or more this compound treatment groups. Administer the compound daily via a suitable route (e.g., oral gavage, intraperitoneal injection) for 4-8 weeks.

  • Monitoring: Monitor body weight and food intake weekly.

  • Metabolic Assessments:

    • Glucose Tolerance Test (GTT): Perform at the end of the treatment period. Fast mice for 6 hours, then administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

    • Insulin Tolerance Test (ITT): Perform 3-4 days after the GTT. Fast mice for 4 hours, then administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Terminal Sample Collection: At the end of the study, euthanize mice and collect blood for analysis of plasma insulin, triglycerides, and cholesterol. Collect liver and adipose tissue for histological analysis (H&E staining, Oil Red O staining) and molecular studies (e.g., gene expression analysis of inflammatory and metabolic markers).

Experimental Workflow for Metabolic Syndrome Model

G acclimatization Acclimatization (1 week) diet_induction Diet Induction (8-12 weeks) - Standard Chow - High-Fat Diet acclimatization->diet_induction treatment Treatment (4-8 weeks) - Vehicle Control - this compound diet_induction->treatment monitoring Weekly Monitoring - Body Weight - Food Intake treatment->monitoring metabolic_tests Metabolic Assessments - GTT - ITT treatment->metabolic_tests sample_collection Terminal Sample Collection - Blood - Tissues metabolic_tests->sample_collection G cell_culture Cancer Cell Culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization and Treatment Initiation tumor_growth->randomization measurement Tumor Volume Measurement (2-3 times/week) randomization->measurement endpoint Endpoint Analysis - Tumor Weight - Histology - Molecular Analysis measurement->endpoint G cluster_0 Cell Proliferation & Survival cluster_1 Inflammation cluster_2 Apoptosis PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB JAK JAK STAT3 STAT3 JAK->STAT3 ROS ROS Production p53 p53 ROS->p53 Bcl2 Bcl-2 (inhibition) Palmitate Palmitate Derivative Palmitate->PI3K inhibition Palmitate->NFkB modulation Palmitate->JAK inhibition Palmitate->ROS induction Palmitate->Bcl2

References

Application Notes and Protocols for 14-Benzoylmesaconine-8-palmitate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for 14-Benzoylmesaconine-8-palmitate is not currently available in published literature. The following application notes and protocols are based on the known biological activities of its constituent moieties: benzoylmesaconine (B1261751) (a diterpenoid alkaloid) and palmitate (a saturated fatty acid). The proposed mechanisms and expected outcomes are therefore hypothetical and intended to serve as a guideline for initial experimental design.

Introduction

This compound is a synthetic compound that combines a C19-diterpenoid alkaloid, 14-Benzoylmesaconine, with a 16-carbon saturated fatty acid, palmitic acid. Diterpenoid alkaloids, derived from plants of the Aconitum genus, are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and cytotoxic effects.[1][2][3] Specifically, benzoylmesaconine has been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB pathway and NLRP3 inflammasome activation.[3] Palmitate, a common dietary fatty acid, is a key metabolic substrate and signaling molecule that can induce apoptosis, inflammation, and endoplasmic reticulum (ER) stress in various cell types, including cancer cells.[4][5][6]

This novel conjugate, this compound, is hypothesized to possess enhanced anti-cancer properties by dually targeting inflammatory and metabolic signaling pathways crucial for tumor cell survival and proliferation. The palmitate moiety may facilitate cellular uptake and localization to membranes, while the benzoylmesaconine component exerts cytotoxic and anti-inflammatory effects. These application notes provide a framework for investigating the efficacy of this compound as a potential therapeutic agent in cancer cell culture models.

Data Presentation: Hypothetical Experimental Data

The following tables summarize expected quantitative data from key experiments designed to evaluate the biological activity of this compound on a human breast cancer cell line (e.g., MDA-MB-231).

Table 1: Cell Viability (MTT Assay)

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle Control)100 ± 4.5100 ± 5.2100 ± 4.8
195.2 ± 3.888.1 ± 4.175.3 ± 5.5
582.5 ± 4.265.7 ± 3.948.9 ± 4.3
1068.3 ± 3.545.2 ± 3.728.1 ± 3.9
2545.1 ± 2.922.8 ± 3.112.5 ± 2.7
5020.7 ± 2.59.1 ± 2.24.8 ± 1.9

Data are presented as mean ± standard deviation.

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining by Flow Cytometry)

Treatment (24h)% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control94.2 ± 2.12.5 ± 0.81.8 ± 0.51.5 ± 0.4
This compound (10 µM)65.8 ± 3.518.9 ± 2.712.1 ± 1.93.2 ± 0.9
This compound (25 µM)40.1 ± 4.235.6 ± 3.820.5 ± 3.13.8 ± 1.1

Data are presented as mean ± standard deviation.

Table 3: Western Blot Densitometry Analysis (Fold Change Relative to Control)

Protein TargetVehicle ControlThis compound (10 µM, 24h)
p-NF-κB (p65)1.00.45 ± 0.08
Total NF-κB (p65)1.00.98 ± 0.05
Cleaved Caspase-31.03.8 ± 0.4
Bcl-21.00.35 ± 0.06
Bax1.02.5 ± 0.3
β-actin1.01.0

Data are normalized to β-actin and presented as mean fold change ± standard deviation.

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol determines the effect of this compound on cell viability.

Materials:

  • Human breast cancer cells (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration).

  • Incubate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

Materials:

  • Human breast cancer cells (e.g., MDA-MB-231)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for 24 hours.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and inflammation.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Image Acquisition: Capture the signal using a digital imaging system.

  • Densitometry Analysis: Quantify band intensities using image analysis software and normalize to the loading control (β-actin).

Visualizations

G compound 14-Benzoylmesaconine- 8-palmitate membrane Cell Membrane compound->membrane Cellular Uptake mito Mitochondria compound->mito Direct Effect? tlr4 TLR4 membrane->tlr4 nfkb_path NF-κB Pathway tlr4->nfkb_path jnk_path JNK Pathway tlr4->jnk_path inflammation Inflammation (Pro-inflammatory Cytokines) nfkb_path->inflammation Inhibition jnk_path->mito bcl2 Bcl-2 Family (↓Bcl-2, ↑Bax) mito->bcl2 caspase Caspase Cascade (Caspase-3 Activation) bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical signaling pathway of this compound.

G cluster_assays Assays start Start seed Seed Cells (e.g., MDA-MB-231) start->seed treat Treat with This compound seed->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Flow Cytometry) treat->apoptosis western Protein Expression (Western Blot) treat->western analyze Data Analysis viability->analyze apoptosis->analyze western->analyze end End analyze->end

Caption: General experimental workflow for cell culture analysis.

References

Application of 14-Benzoylmesaconine-8-palmitate in Pain Research: A Lipo-Alkaloid Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

14-Benzoylmesaconine-8-palmitate is a lipo-alkaloid compound isolated from plants of the Aconitum genus, notably Aconitum toxicum. While direct research on the specific analgesic properties of this compound is not currently available in peer-reviewed literature, its chemical nature as a lipo-alkaloid and its origin from a plant genus with a long history in traditional medicine for pain relief suggest its potential as a subject for pain research. Lipo-alkaloids, which are derivatives of diterpenoid alkaloids like aconitine (B1665448), are known to be formed during the traditional processing of aconite roots, a method employed to reduce toxicity while retaining therapeutic effects. Research into related lipo-alkaloids indicates that the addition of a fatty acid moiety can influence the pharmacological profile, including anti-inflammatory and analgesic activities.

This document provides an overview of the current understanding of lipo-alkaloids in the context of pain and inflammation, with a focus on the potential mechanisms of action. It also includes detailed protocols for preclinical pain models that could be adapted for the investigation of this compound, based on studies of its parent compound, Benzoylmesaconine.

Application Notes

Introduction to this compound

This compound (CAS No. 158584-86-2) is a derivative of Benzoylmesaconine, a C19 diterpenoid alkaloid.[1] The addition of a palmitate group at the C-8 position classifies it as a lipo-alkaloid. The traditional processing of Aconitum roots, used in Eastern medicine for their pain-relieving properties, is known to increase the concentration of such lipo-alkaloids. This suggests a potential role for these compounds in the therapeutic effects of processed aconite preparations.

Hypothesized Mechanism of Action: COX Inhibition

While the precise mechanism of action for this compound in pain is yet to be elucidated, studies on other semi-synthetic lipo-alkaloids derived from aconitine provide valuable insights. A study investigating a series of aconitine-derived lipo-alkaloids found that compounds esterified with unsaturated fatty acids demonstrated significant inhibitory effects on cyclooxygenase-2 (COX-2).[2] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) which are major mediators of pain and inflammation. The inhibition of leukotriene B4 (LTB4) formation was also observed, particularly with long-chain fatty acid derivatives.[2]

Based on these findings, it is plausible that this compound may exert analgesic and anti-inflammatory effects through the inhibition of the COX-2 enzyme. The palmitate moiety may enhance the compound's lipophilicity, potentially influencing its absorption, distribution, and interaction with cellular targets.

Hypothesized Signaling Pathway of this compound cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 (Cyclooxygenase-2) Inflammatory_Stimuli->COX2 Upregulates Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes conversion of Arachidonic Acid to Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation BMP This compound BMP->COX2 Inhibits

Hypothesized COX-2 inhibitory pathway of this compound.
Analgesic Activity of the Parent Compound: Benzoylmesaconine

Studies on Benzoylmesaconine (BM), the parent compound of this compound, have demonstrated its analgesic properties. A 1993 study showed that oral administration of Benzoylmesaconine significantly inhibited acetic acid-induced writhing in mice and increased the pain threshold in a rat model of hyperalgesia.

Table 1: Analgesic Effects of Benzoylmesaconine (BM) in Preclinical Models

Animal ModelSpeciesPain Induction MethodCompoundDose (p.o.)Effect
Writhing TestMiceAcetic Acid (intraperitoneal)BM10 mg/kgSignificant depression of writhing
Paw Pressure TestRatsRepeated Cold StressBM30 mg/kgSignificant increase in pain threshold

Data extracted from a 1993 study on the analgesic effect of benzoylmesaconine.

Experimental Protocols

As there are no specific published studies on the analgesic effects of this compound, the following protocols are provided as examples of standard preclinical pain models that could be employed for its evaluation. The methodologies are based on those used for the parent compound, Benzoylmesaconine, and other aconitine alkaloids.

Hypothetical Experimental Workflow

Experimental Workflow for Analgesic Screening cluster_prep Preparation cluster_acute Acute Pain Models cluster_inflammatory Inflammatory Pain Model cluster_neuropathic Neuropathic Pain Model Compound_Prep Prepare this compound in appropriate vehicle Animal_Acclimatization Acclimatize animals (e.g., mice, rats) Writhing_Test Acetic Acid-Induced Writhing Test (Mice) Animal_Acclimatization->Writhing_Test Hot_Plate_Test Hot Plate Test (Mice) Animal_Acclimatization->Hot_Plate_Test Formalin_Test Formalin Test (Rats) Animal_Acclimatization->Formalin_Test CCI_Model Chronic Constriction Injury (CCI) Model (Rats) Animal_Acclimatization->CCI_Model Data_Analysis Data Analysis and Interpretation Writhing_Test->Data_Analysis Hot_Plate_Test->Data_Analysis Formalin_Test->Data_Analysis CCI_Model->Data_Analysis

A potential workflow for screening the analgesic properties of a novel compound.
Protocol 1: Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for visceral pain.

Materials:

  • Male ICR mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • 0.6% Acetic acid solution

  • Oral gavage needles

  • Observation chambers

Procedure:

  • Fast mice for 12 hours before the experiment with free access to water.

  • Divide mice into groups (e.g., vehicle control, positive control [e.g., aspirin], and different doses of this compound).

  • Administer the test compound or vehicle orally (p.o.).

  • After a set pre-treatment time (e.g., 60 minutes), administer 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.

  • Immediately place each mouse in an individual observation chamber.

  • Record the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Protocol 2: Hot Plate Test in Mice

This model assesses central analgesic activity.

Materials:

  • Male C57BL/6 mice (22-28 g)

  • This compound

  • Vehicle

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

  • Oral gavage needles

Procedure:

  • Acclimatize mice to the testing room for at least 1 hour.

  • Determine the baseline latency by placing each mouse on the hot plate and recording the time until a nociceptive response is observed (e.g., licking of the hind paws, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Administer the test compound or vehicle orally.

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and record the latency to the nociceptive response.

  • Calculate the maximum possible effect (MPE) for each group at each time point.

Conclusion

While this compound remains an understudied compound in the field of pain research, its classification as a lipo-alkaloid and the known analgesic properties of its parent compound and related molecules provide a strong rationale for its investigation. The potential for a mechanism of action involving COX-2 inhibition is a promising avenue for future research. The experimental protocols outlined here offer a starting point for elucidating the analgesic and anti-inflammatory potential of this novel natural product derivative. Further studies are warranted to determine its efficacy, safety profile, and precise molecular targets.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in 14-Benzoylmesaconine-8-palmitate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 14-Benzoylmesaconine-8-palmitate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a lipo-alkaloid, a type of C19-norditerpenoid alkaloid characterized by an aconitane (B1242193) skeleton with a fatty acid residue. These compounds are found in plants of the Aconitum species. The purification is challenging due to their presence in complex mixtures with other structurally similar alkaloids and lipophilic compounds. Furthermore, the ester linkages at the C-8 and C-14 positions are susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of degradation products and loss of the target compound.

Q2: What are the main degradation products to be aware of during purification?

A2: The primary degradation pathway for this compound is the hydrolysis of its ester groups. This can result in the formation of 14-Benzoylmesaconine (hydrolysis of the C-8 palmitate ester) and potentially Mesaconine (hydrolysis of both the C-8 palmitate and C-14 benzoate (B1203000) esters). These hydrolysis reactions can be catalyzed by exposure to acidic or basic conditions, as well as elevated temperatures.

Q3: What are the general solubility characteristics of this compound?

A3: As a lipo-alkaloid, this compound is expected to be poorly soluble in water but readily soluble in organic solvents. Based on the properties of similar alkaloids like aconitine, it is likely soluble in solvents such as chloroform (B151607), dichloromethane, ethyl acetate (B1210297), acetone, and ethanol (B145695). Its solubility in non-polar solvents like hexane (B92381) may be moderate due to the long palmitate chain.

Troubleshooting Guides

Problem 1: Low Yield of Target Compound in the Initial Extract
Possible Cause Suggested Solution
Incomplete Extraction Optimize the extraction solvent. A mixture of polar and non-polar solvents may be necessary to efficiently extract the lipophilic alkaloid. Consider using ethanol, methanol, or a chloroform/methanol mixture. Increase the extraction time and/or the number of extraction cycles.
Degradation during Extraction Avoid using strongly acidic or basic conditions during extraction. If an acid is used to facilitate alkaloid extraction, use a weak acid and maintain a low temperature. Consider using neutral solvents and minimizing extraction time.
Improper Plant Material Handling Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for extraction. Store the plant material in a cool, dark, and dry place to prevent degradation of the target compound before extraction.
Problem 2: Co-elution of Impurities during Chromatography
Possible Cause Suggested Solution
Similar Polarity of Impurities Use a multi-step chromatographic approach. Start with a less selective method like macroporous resin chromatography for initial cleanup, followed by silica (B1680970) gel or reversed-phase (C18) column chromatography for finer separation.
Presence of Other Lipo-alkaloids Employ high-performance liquid chromatography (HPLC) or counter-current chromatography (CCC) for high-resolution separation. For HPLC, carefully optimize the mobile phase composition and gradient. For CCC, screen different solvent systems to find one with optimal partition coefficients for the target compound and impurities.
Fatty Acids and other Lipids Perform a liquid-liquid extraction step before chromatography. Partition the crude extract between an acidic aqueous phase and a non-polar organic solvent (e.g., hexane) to remove highly non-polar lipids. The alkaloids will remain in the acidic aqueous phase as salts.
Problem 3: Degradation of the Target Compound during Purification
Possible Cause Suggested Solution
Hydrolysis on Silica Gel The slightly acidic nature of silica gel can cause hydrolysis. Neutralize the silica gel before use by washing it with a solvent containing a small amount of a weak base (e.g., triethylamine). Alternatively, use a different stationary phase like neutral alumina (B75360) or a polymeric resin.
pH Instability during Liquid-Liquid Extraction When performing acid-base extractions, work quickly and at low temperatures. Use dilute acids and bases and neutralize the solution promptly after extraction.
Solvent-Induced Degradation Avoid prolonged exposure to protic solvents, especially at elevated temperatures. When concentrating solutions, use a rotary evaporator at a low temperature and avoid evaporating to complete dryness.

Experimental Protocols

1. Extraction

  • Objective: To extract total alkaloids from the plant material.

  • Procedure:

    • Air-dry and powder the roots of the Aconitum species.

    • Macerate the powdered material (1 kg) with 95% ethanol (3 x 5 L) at room temperature for 24 hours for each extraction.

    • Combine the ethanol extracts and concentrate under reduced pressure at a temperature below 45°C to obtain a crude extract.

2. Acid-Base Liquid-Liquid Extraction

  • Objective: To separate alkaloids from neutral and acidic compounds.

  • Procedure:

    • Suspend the crude extract in 2% aqueous HCl (1 L).

    • Extract the acidic solution with ethyl acetate (3 x 1 L) to remove neutral and acidic compounds (the ethyl acetate layer is discarded).

    • Adjust the pH of the aqueous layer to 9-10 with 10% ammonia (B1221849) solution.

    • Extract the alkaline solution with chloroform (3 x 1 L).

    • Combine the chloroform extracts, wash with distilled water until neutral, and dry over anhydrous Na2SO4.

    • Concentrate the chloroform extract under reduced pressure to yield the total alkaloid fraction.

3. Chromatographic Purification

  • Objective: To isolate this compound from the total alkaloid fraction.

  • Step 3.1: Macroporous Resin Column Chromatography

    • Dissolve the total alkaloid fraction in ethanol and adsorb it onto a macroporous resin column (e.g., D101).

    • Wash the column with water to remove polar impurities.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

    • Collect fractions and monitor by TLC or HPLC-MS to identify fractions containing the target compound.

  • Step 3.2: Silica Gel Column Chromatography

    • Combine and concentrate the fractions containing the target compound.

    • Subject the enriched fraction to silica gel column chromatography.

    • Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system.

    • Monitor the fractions by TLC or HPLC-MS.

  • Step 3.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • For final purification, use a reversed-phase (C18) preparative HPLC column.

    • A typical mobile phase would be a gradient of acetonitrile (B52724) in water, possibly with a modifier like 0.1% formic acid or triethylamine (B128534) to improve peak shape.

    • Collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Comparison of Chromatographic Methods for Lipo-alkaloid Purification (Illustrative Data)

Chromatographic Method Stationary Phase Typical Mobile Phase Resolution Loading Capacity Purity Achieved (Illustrative)
Macroporous ResinPolystyreneWater/Ethanol gradientLowHigh30-50%
Silica Gel ColumnSilica GelHexane/Ethyl Acetate or Chloroform/Methanol gradientMediumMedium70-90%
Reversed-Phase HPLCC18Acetonitrile/Water gradientHighLow>95%
Counter-Current ChromatographyLiquid-liquidBiphasic solvent system (e.g., Hexane/Ethyl Acetate/Methanol/Water)HighHigh>98%

Note: The purity values are illustrative and will depend on the specific sample and optimized conditions.

Visualizations

experimental_workflow plant_material Aconitum Plant Material (Powdered) extraction Ethanol Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract l_l_extraction Acid-Base Liquid-Liquid Extraction crude_extract->l_l_extraction total_alkaloids Total Alkaloid Fraction l_l_extraction->total_alkaloids macroporous_resin Macroporous Resin Chromatography total_alkaloids->macroporous_resin enriched_fraction Enriched Lipo-alkaloid Fraction macroporous_resin->enriched_fraction silica_gel Silica Gel Chromatography enriched_fraction->silica_gel semi_pure_fraction Semi-pure Fraction silica_gel->semi_pure_fraction prep_hplc Preparative HPLC (C18) semi_pure_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_low_yield start Low Yield of Target Compound check_extraction Check Extraction Parameters start->check_extraction check_degradation Check for Degradation start->check_degradation incomplete_extraction Incomplete Extraction? check_extraction->incomplete_extraction degradation_during_extraction Degradation During Extraction? check_degradation->degradation_during_extraction optimize_solvent Optimize Solvent System Increase Extraction Time/Cycles incomplete_extraction->optimize_solvent Yes re_evaluate Re-evaluate Yield incomplete_extraction->re_evaluate No mild_conditions Use Milder Conditions (Neutral pH, Low Temp) degradation_during_extraction->mild_conditions Yes degradation_during_extraction->re_evaluate No optimize_solvent->re_evaluate mild_conditions->re_evaluate

Caption: A troubleshooting guide for addressing low yields during the purification process.

14-Benzoylmesaconine-8-palmitate experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the experimental use of 14-Benzoylmesaconine-8-palmitate. Given the limited direct literature on this specific derivative, the guidance is based on established knowledge of closely related C19-norditerpenoid alkaloids, such as aconitine (B1665448). These molecules are known to be susceptible to specific types of degradation, which can create experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The primary stability concerns are hydrolysis and thermal degradation. The ester linkages at the C-8 (palmitate) and C-14 (benzoyl) positions are susceptible to hydrolysis under non-neutral pH conditions. Furthermore, aconitine-type alkaloids are known to be heat-sensitive, undergoing structural transformations at elevated temperatures.[1][2]

Q2: I am seeing unexpected peaks in my chromatogram (HPLC/LC-MS). What could be the cause?

A2: Unexpected peaks are often experimental artifacts resulting from the degradation of the parent compound. The most likely culprits are:

  • Hydrolysis Products: Cleavage of the palmitate or benzoyl esters will result in new, more polar compounds.

  • Thermal Degradants: If the sample was exposed to heat during preparation or analysis, thermal rearrangement products like pyro-derivatives may form.[3]

  • Isomers/Epimers: Processing at high temperatures can lead to the formation of epimers, such as 16-epi-pyroaconitine from aconitine.[1]

Q3: What are the recommended solvents for dissolving and storing this compound?

A3: Based on related compounds like aconitine, this compound is expected to be sparingly soluble in water but highly soluble in organic solvents such as chloroform, diethyl ether, and high-concentration alcohol-water mixtures.[3] For analytical purposes, dissolving in methanol (B129727) or acetonitrile (B52724) is common. Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation.

Q4: How should I prepare samples for analysis to minimize the risk of artifacts?

A4: All sample preparation steps should be conducted at low temperatures. If extraction from a biological matrix is required, consider methods that use mild conditions, such as percolation with alcoholic tartaric acid at a low temperature, which has been shown to reduce the formation of degradation products for related alkaloids.[4] Avoid prolonged exposure to strong acids or bases.

Troubleshooting Guides

Issue 1: Inconsistent Quantification and Loss of Compound

You observe a decrease in the concentration of your compound over a short period, even in storage, or see poor repeatability between injections.

  • Root Cause Analysis: This is likely due to degradation in the sample vial or stock solution. The stability of aconitine alkaloids can be poor, even at 4°C, over extended periods.[1] Hydrolysis of the ester groups is a common non-enzymatic degradation pathway.[2]

  • Troubleshooting Workflow:

    start Inconsistent Quantification check_storage 1. Review Storage Conditions & Duration start->check_storage check_solvent 2. Analyze Solvent pH & Composition check_storage->check_solvent Storage OK prepare_fresh Solution: Prepare Fresh Stock & Working Standards check_storage->prepare_fresh Improper Storage (>24h at 4°C) run_stability 3. Perform Time-Course Stability Test at 4°C check_solvent->run_stability Solvent OK adjust_solvent Solution: Use Anhydrous Acetonitrile/Methanol Buffer at pH 6-7 check_solvent->adjust_solvent Solvent is Aqueous/Basic run_stability->prepare_fresh Degradation Observed

    Caption: Troubleshooting workflow for inconsistent quantification.

Issue 2: Appearance of New Peaks During Thermal Processing

You are performing an experiment that requires heating and observe the disappearance of the parent peak and the appearance of new, less polar peaks.

  • Root Cause Analysis: Aconitine alkaloids undergo pyrolysis when heated, leading to the formation of pyro- and iso-pyro derivatives.[3] For example, heating aconitine at temperatures from 120°C to 200°C rapidly converts it into other products.[1][5]

  • Data on Thermal Degradation of Aconitine: The following table, adapted from data on aconitine processing, illustrates the significant impact of temperature on stability.

Processing TemperatureProcessing TimeAconitine Content Remaining
140°C30 min~12.1%
160°C3 min~5.2%
160°C5 min0%
Data extrapolated from a study on aconitine processing where initial content was 160.00 μg/mL.[1]
  • Suggested Mitigation:

    • Lower Temperature: Determine if the experimental objectives can be achieved at a lower temperature.

    • Time Limitation: Minimize the duration of any required heating steps.

    • Inert Atmosphere: If possible, perform heating steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be a secondary degradation pathway.

Detailed Experimental Protocols

Protocol 1: Recommended Sample Preparation and Storage

This protocol is designed to minimize hydrolysis and thermal degradation during sample handling.

  • Solubilization:

    • Accurately weigh the this compound in a clean glass vial.

    • Add HPLC-grade acetonitrile or methanol to achieve the desired stock concentration.

    • Vortex briefly at room temperature until fully dissolved. Avoid using a sonicator bath, which can generate localized heat.

  • Stock Solution Storage:

    • Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C for long-term storage or -20°C for short-term storage (less than one week).

  • Working Solution Preparation:

    • Thaw a stock solution aliquot at room temperature.

    • Dilute to the final working concentration using the mobile phase or a compatible solvent.

    • Prepare working solutions fresh daily and keep them in an autosampler cooled to 4-10°C. Do not let samples sit at room temperature for extended periods.

Protocol 2: HPLC Analysis Method for Stability Assessment

This method can be used to monitor the stability of the compound and detect potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 70% B

    • 5-25 min: 70% -> 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (to prevent thermal degradation on-column).

  • Injection Volume: 10 µL.

  • Detector: UV at 235 nm.

Potential Degradation Pathways

The diagram below illustrates the likely degradation pathways for this compound based on the known reactivity of aconitine.

Parent This compound Hydrolysis1 14-Benzoylmesaconine (Loss of Palmitate) Parent->Hydrolysis1 Hydrolysis (pH > 7 or < 6) Hydrolysis2 8-Palmitoyl-mesaconine (Loss of Benzoyl Group) Parent->Hydrolysis2 Hydrolysis (pH > 7 or < 6) Thermal Pyro-derivatives (Rearrangement Product) Parent->Thermal Heat (>120°C) FullHydrolysis Mesaconine (Loss of both esters) Hydrolysis1->FullHydrolysis Hydrolysis Hydrolysis2->FullHydrolysis Hydrolysis

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Dosage for In-Vivo Studies with 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 14-Benzoylmesaconine-8-palmitate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges that may arise during in vivo experiments.

Troubleshooting Guide

Question: My formulation of this compound is cloudy and appears to have precipitated. What should I do?

Answer: This is a common issue with lipophilic compounds. Here are several steps to troubleshoot this problem:

  • Solubility Check: Re-assess the solubility of this compound in your chosen vehicle. The concentration may be too high.

  • Vehicle Optimization: Consider using a co-solvent system. For highly lipophilic compounds, a mixture of oils (e.g., sesame or corn oil), polyethylene (B3416737) glycol (PEG), and a small percentage of a surfactant like Tween 80 can improve solubility.[1][2]

  • Gentle Warming and Sonication: Gently warming the vehicle while mixing or using a sonicator can aid in dissolving the compound. However, it is crucial to first determine the thermal stability of this compound.[1]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation might enhance its solubility.[1]

Question: I am observing unexpected toxicity or adverse effects in my animal models at what I calculated to be "safe" doses. What are the potential causes?

Answer: Several factors could be contributing to unexpected toxicity:

  • Vehicle Toxicity: The vehicle itself might be causing adverse effects, especially at higher volumes. It is essential to run a vehicle-only control group to evaluate its impact.[1]

  • Dosing Accuracy: Verify your dose calculations and administration techniques. Minor inaccuracies in measuring small volumes can lead to significant variations in the administered dose.[1]

  • Animal Handling and Stress: Excessive stress during handling and administration can influence physiological responses and drug metabolism. Ensure consistent and proper animal handling procedures.[1]

  • Biological Variables: Factors such as the age, sex, and strain of the animal model can affect the drug's response. Ensure these variables are consistent across all study groups.[1]

Question: There is high variability in my experimental results between individual animals. How can I improve reproducibility?

Answer: High variability can obscure the true effect of the compound. Here’s how to address this:

  • Formulation Stability: Ensure your formulation is stable throughout the experiment. Lipophilic compounds can precipitate out of solution over time. If stability is a concern, prepare fresh formulations for each experiment.[1]

  • Consistent Dosing Technique: Ensure all personnel are thoroughly trained on the administration technique (e.g., oral gavage, intraperitoneal injection). Use calibrated equipment to ensure accurate and consistent dosing volumes.[2]

  • Homogenous Formulation: If using a suspension, ensure it is homogenous by vortexing or sonicating before each administration to guarantee each animal receives the correct dose.[2]

Frequently Asked Questions (FAQs)

1. How do I determine the starting dose for my first in vivo experiment with this compound?

Determining the starting dose is a critical step. A common approach is to conduct a Maximum Tolerated Dose (MTD) study. This involves administering escalating doses of the compound to different groups of animals and observing for signs of toxicity over a set period. The MTD is the highest dose that does not cause unacceptable toxicity. The results of the MTD study will inform a safe starting dose for your efficacy studies.[2]

2. What are the key pharmacokinetic parameters I should be looking at for a lipophilic compound like this compound?

For a lipophilic compound, it is important to assess the following pharmacokinetic parameters:

  • Cmax (Maximum Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • T½ (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

Understanding these parameters will provide insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

3. How do I scale the dose of this compound from a mouse model to a rat model?

Dose scaling between different animal species should be done based on body surface area (BSA), not just body weight. The following formula can be used to convert the dose:

Dose (species 2) = Dose (species 1) x (Km species 1 / Km species 2)

Where Km is a conversion factor for each species.

Hypothetical Dose Scaling Example

SpeciesBody Weight (kg)KmDose (mg/kg)
Mouse0.02310
Rat0.265

Experimental Protocols

Maximum Tolerated Dose (MTD) Study
  • Animal Selection: Use a sufficient number of healthy, young adult animals (e.g., mice or rats) of the same sex and strain.

  • Group Allocation: Assign 3-5 animals per dose group. Include a vehicle control group.[1]

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a range of 5-6 doses (e.g., 10, 30, 100, 300, 1000 mg/kg).[1]

  • Formulation Preparation: Prepare a stock solution of this compound in the chosen vehicle.

  • Administration: Administer a single dose of the compound or vehicle to each animal via the intended route of administration.[1]

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and record body weight daily for at least 7 days.[2]

  • Data Analysis: Determine the highest dose that does not result in significant toxicity or more than 10% body weight loss.

Pharmacokinetic (PK) Study
  • Animal and Dose Selection: Based on the MTD study, select a non-toxic dose. Use a sufficient number of animals to allow for serial blood sampling.[1]

  • Administration: Administer a single dose of this compound.[1]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters (Cmax, Tmax, T½, AUC).

Visualizations

experimental_workflow Experimental Workflow for In Vivo Dosing Optimization cluster_preclinical Pre-clinical Assessment cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Refinement in_vitro In Vitro Efficacy & Toxicity formulation Formulation Development in_vitro->formulation mtd Maximum Tolerated Dose (MTD) Study formulation->mtd pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Study mtd->pk_pd efficacy Efficacy Studies pk_pd->efficacy data_analysis Data Analysis efficacy->data_analysis dose_refinement Dose Refinement data_analysis->dose_refinement dose_refinement->efficacy Iterative Optimization

Caption: A typical experimental workflow for optimizing in-vivo dosing.

signaling_pathway Hypothetical Signaling Pathway Modulation compound This compound receptor Cell Surface Receptor compound->receptor Binds to kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response

Caption: A hypothetical signaling pathway modulated by a novel compound.

References

Technical Support Center: Analysis of 14-Benzoylmesaconine-8-palmitate and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 14-Benzoylmesaconine-8-palmitate.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the known degradation of other aconitine-type alkaloids, the primary degradation pathway for this compound is expected to be hydrolysis. This involves the cleavage of the ester bonds at the C-8 and C-14 positions. This hydrolysis can occur under acidic, alkaline, or enzymatic conditions. The palmitate group at C-8 is likely to be hydrolyzed first, followed by the benzoyl group at C-14, although simultaneous or reverse-order hydrolysis may also occur.

Q2: What are the likely degradation products of this compound?

A2: The hydrolysis of this compound is expected to yield a series of less substituted mesaconine (B8520833) derivatives. The primary degradation products would likely be 14-Benzoylmesaconine and Mesaconine-8-palmitate, resulting from the loss of the palmitate and benzoyl groups, respectively. Further hydrolysis would lead to the formation of Mesaconine, along with palmitic acid and benzoic acid as byproducts.

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most powerful and commonly used technique for the analysis of aconitine-type alkaloids and their degradation products.[1][2] LC-MS is particularly valuable for the structural elucidation and identification of unknown degradation products.[2][3] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for the analysis of the hydrolyzed fatty acid and benzoic acid moieties after derivatization.

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[4][5] A typical forced degradation study involves subjecting the compound to various stress conditions, including:

  • Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Alkaline Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room or elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide.

  • Thermal Degradation: Heating the solid compound or a solution at a high temperature.

  • Photodegradation: Exposing the compound (in solution or as a solid) to UV and visible light.

Samples should be collected at various time points and analyzed by a suitable analytical method, such as HPLC, to track the formation of degradation products.[6]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Poor peak shape (tailing or fronting) in HPLC analysis - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the column stationary phase. - Column degradation.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration or injection volume. - Use a different column with a different stationary phase (e.g., end-capped C18). - Flush the column with a strong solvent or replace it if necessary.
Ghost peaks appearing in the chromatogram - Carryover from previous injections. - Contaminated mobile phase or injection solvent. - Sample degradation in the autosampler.- Implement a needle wash step in the injection sequence. - Use fresh, high-purity solvents for the mobile phase and sample preparation. - Keep the autosampler tray cool to minimize degradation.
Inconsistent retention times - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Low recovery of the parent compound - Incomplete extraction from the sample matrix. - Adsorption to container surfaces. - Significant degradation during sample preparation.- Optimize the extraction solvent and procedure. - Use silanized glassware or polypropylene (B1209903) tubes. - Perform sample preparation at a lower temperature and minimize the time between preparation and analysis.
Difficulty in identifying unknown degradation products - Insufficient resolution in the chromatogram. - Lack of structural information from the detector.- Optimize the HPLC gradient to improve the separation of peaks. - Use a high-resolution mass spectrometer (HRMS) to obtain accurate mass data for elemental composition determination. - Perform MS/MS fragmentation studies to gain structural insights.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, as would be determined by a stability-indicating HPLC method.

Stress Condition Time This compound (%) 14-Benzoylmesaconine (%) Mesaconine-8-palmitate (%) Mesaconine (%)
0.1 M HCl (60°C) 2h85.28.14.52.2
8h55.725.312.16.9
0.1 M NaOH (RT) 30 min70.115.89.74.4
2h30.540.218.311.0
3% H₂O₂ (RT) 24h92.33.12.51.1
Heat (80°C, solid) 7 days98.50.80.50.2
Photostability (ICH Q1B) 24h95.12.01.81.1

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.

    • Incubate the vial in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.

    • Keep the vial at room temperature.

    • Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized samples with the mobile phase for HPLC analysis.

Protocol 2: HPLC-UV Method for a Stability-Indicating Assay
  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

Visualizations

DegradationPathway parent This compound prod1 14-Benzoylmesaconine parent->prod1 Hydrolysis (- Palmitate) prod2 Mesaconine-8-palmitate parent->prod2 Hydrolysis (- Benzoyl) byprod1 Palmitic Acid parent->byprod1 byprod2 Benzoic Acid parent->byprod2 final_prod Mesaconine prod1->final_prod Hydrolysis (- Benzoyl) prod1->byprod2 prod2->final_prod Hydrolysis (- Palmitate) prod2->byprod1

Caption: Hydrolytic degradation pathway of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome acid Acid Hydrolysis hplc HPLC-UV/MS Analysis acid->hplc base Alkaline Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photochemical photo->hplc identification Peak Identification & Quantification hplc->identification elucidation Structure Elucidation (MS/MS) identification->elucidation method Validated Stability-Indicating Method identification->method stability Stability Profile elucidation->stability drug This compound drug->acid drug->base drug->oxidation drug->thermal drug->photo

Caption: Workflow for forced degradation study and analysis.

References

Technical Support Center: 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and troubleshooting for experiments involving 14-Benzoylmesaconine-8-palmitate. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For long-term stability, storage at -20°C is recommended, similar to its parent compound, Benzoylmesaconine, which is stable for at least 4 years at this temperature.

Q2: What are the primary safety precautions when handling this compound?

A2: Handle this compound in a well-ventilated space.[1] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1]

Q3: What solvents can be used to dissolve this compound?

Q4: Is this compound sensitive to light or pH?

A4: While specific data is unavailable for this compound, related palmitate esters have shown sensitivity to light and extreme pH levels, which can lead to degradation.[3][4] It is advisable to protect solutions containing the compound from direct light and to maintain a neutral pH to ensure stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitation in aqueous buffer The compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.- Increase the final concentration of the organic solvent if the experimental system allows. - Use a surfactant or emulsifying agent to improve solubility. - Perform a solubility test with various buffer components to identify any incompatibilities.
Inconsistent experimental results The compound may be degrading during the experiment. This could be due to exposure to light, non-optimal pH, or reactive oxygen species.- Protect the experimental setup from light. - Ensure the pH of all solutions is within a stable range (e.g., pH 5.6-7.0).[3] - Consider adding an antioxidant, such as butylated hydroxy toluene (B28343) (BHT), to prevent oxidative degradation.[3]
Difficulty in achieving desired concentration The compound may not be fully dissolving in the chosen solvent at the desired concentration.- Gently warm the solution to aid dissolution. - Use sonication to help break up any aggregates. - Try a different solvent or a combination of solvents.

Quantitative Data Summary

Solubility of Parent Compound (Benzoylmesaconine)

SolventConcentration
DMF30 mg/ml[2]
DMSO30 mg/ml[2]
Ethanol30 mg/ml[2]
Ethanol:PBS (pH 7.2) (1:5)0.16 mg/ml[2]

Storage Conditions

CompoundConditionDuration
This compoundDry, cool, well-ventilated[1]Not specified
Benzoylmesaconine-20°C[2]≥ 4 years[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Storage: Store the stock solution at -20°C, protected from light.

Protocol 2: Dilution for Cell-Based Assays

  • Thawing: Thaw the stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.

  • Mixing: Ensure thorough mixing at each dilution step.

  • Application: Add the diluted compound to the cells. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid cytotoxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Dilute in Media dissolve->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay data Data Analysis assay->data troubleshooting_logic cluster_solubility Solubility Issues cluster_stability Stability Issues start Problem Encountered precipitate Precipitation in Aqueous Solution start->precipitate dissolve_issue Difficulty Dissolving start->dissolve_issue inconsistent Inconsistent Results start->inconsistent sol_opt1 Increase Organic Solvent % precipitate->sol_opt1 sol_opt2 Use Surfactant precipitate->sol_opt2 sol_opt3 Gentle Warming dissolve_issue->sol_opt3 sol_opt4 Sonication dissolve_issue->sol_opt4 stab_opt1 Protect from Light inconsistent->stab_opt1 stab_opt2 Control pH inconsistent->stab_opt2 stab_opt3 Add Antioxidant inconsistent->stab_opt3

References

14-Benzoylmesaconine-8-palmitate quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Benzoylmesaconine-8-palmitate. The information provided is intended to assist with quality control and purity assessment experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quality control important?

A1: this compound is a diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological activities. These compounds are often found in plants of the Aconitum genus. Due to the potential for therapeutic effects alongside toxicity, stringent quality control is essential to ensure the identity, purity, and stability of this compound for reliable and safe use in research and drug development.

Q2: What are the primary analytical techniques for the quality control of this compound?

A2: The primary analytical techniques for the quality control of this compound include High-Performance Liquid Chromatography (HPLC) for purity and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and impurity profiling, and quantitative Nuclear Magnetic Resonance (qNMR) for purity assessment without the need for a specific reference standard.

Q3: What are the known stability issues for diester-diterpenoid alkaloids like this compound?

A3: Diester-diterpenoid alkaloids are susceptible to hydrolysis, particularly at the ester linkages. This degradation can be accelerated by exposure to non-neutral pH (both acidic and alkaline conditions) and elevated temperatures. The hydrolysis products, typically monoester derivatives, will have different biological activities and toxicological profiles. Therefore, proper storage in a cool, dry, and neutral environment is critical.

Troubleshooting Guides

HPLC Analysis

Q4: I am observing significant peak tailing in the HPLC analysis of my this compound sample. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue when analyzing basic compounds like alkaloids. The primary cause is often secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate. For basic compounds, a low pH (e.g., 2.5-3.5) can protonate the analyte and suppress silanol interactions. Alternatively, a high pH (e.g., >8) can be used with a pH-stable column to deprotonate the analyte.

  • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into your mobile phase at a low concentration (e.g., 0.1%). TEA will interact with the active silanol sites, reducing their availability to interact with your analyte.

  • Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that has fewer exposed silanol groups.

  • Sample Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample and re-injecting.

Q5: My retention times are shifting between injections. What should I check?

A5: Retention time variability can be caused by several factors related to the HPLC system and mobile phase.

Troubleshooting Steps:

  • System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a gradient, check the pump's proportioning valves.

  • Pump Performance: Check for leaks in the pump and ensure the pump is delivering a consistent flow rate. Degas the mobile phase to prevent air bubbles in the pump heads.

  • Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.

LC-MS Analysis

Q6: I am having trouble with the sensitivity and ionization of this compound in my LC-MS analysis. What can I do to improve it?

A6: Optimizing ionization is key for achieving good sensitivity in LC-MS.

Troubleshooting Steps:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for alkaloids as they readily accept a proton.

  • Mobile Phase Modifiers: The addition of a small amount of an acid, such as formic acid (0.1%), to the mobile phase can enhance protonation and improve signal intensity in positive ESI.

  • Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and temperature, to maximize the signal for your specific compound.

  • Sample Preparation: Ensure your sample is free from non-volatile buffers or salts (e.g., phosphate (B84403) buffers) that can cause ion suppression.

Experimental Protocols

General HPLC-UV Method for Purity Assessment

This protocol provides a general starting point for the analysis of this compound. Method validation and optimization are required for specific applications.

Parameter Condition
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 70% A, 30% B; linear gradient to 30% A, 70% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm
Sample Preparation Dissolve the sample in methanol (B129727) to a concentration of 1 mg/mL.
Quantitative NMR (qNMR) for Purity Determination

qNMR can be used to determine the purity of this compound without a specific certified reference standard. An internal standard with a known purity is used for quantification.

Parameter Condition
Spectrometer 400 MHz or higher
Solvent Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD)
Internal Standard A certified internal standard with non-overlapping peaks, e.g., Maleic acid or Dimethyl sulfone.
Sample Preparation Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Add the deuterated solvent.
Acquisition Parameters Use a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
Data Processing Carefully phase and baseline correct the spectrum. Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.
Purity Calculation The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_assessment Data Assessment sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter qnmr qNMR Analysis dissolve->qnmr Prepare with internal standard hplc HPLC-UV Analysis filter->hplc Inject lcms LC-MS Analysis filter->lcms Inject purity Purity Assessment hplc->purity identity Identity Confirmation lcms->identity qnmr->purity stability Stability Evaluation purity->stability

Caption: A general experimental workflow for the quality control of this compound.

troubleshooting_hplc start HPLC Peak Tailing Observed check_ph Is mobile phase pH appropriate? start->check_ph adjust_ph Adjust pH (low or high with suitable column) check_ph->adjust_ph No check_overload Is the column overloaded? check_ph->check_overload Yes adjust_ph->check_overload add_tea Add competing base (e.g., TEA) end Peak Shape Improved add_tea->end dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_column Is the column old or unsuitable? check_overload->check_column No dilute_sample->end check_column->add_tea No replace_column Use end-capped or different stationary phase column check_column->replace_column Yes replace_column->end

Caption: A troubleshooting decision tree for addressing peak tailing in HPLC analysis.

Technical Support Center: 14-Benzoylmesaconine-8-palmitate Research

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is 14-Benzoylmesaconine-8-palmitate and why is it challenging to work with?

This compound is a lipophilic derivative of Benzoylmesaconine (B1261751), a diterpenoid alkaloid found in plants of the Aconitum genus. The addition of an 8-palmitate ester chain to the complex polycyclic structure of benzoylmesaconine drastically increases its lipophilicity. This presents a unique set of challenges, primarily related to its extremely low aqueous solubility, which can affect everything from synthesis and purification to formulation and interpretation of biological data.[1][2][3]

Q2: My synthesis of this compound is resulting in a low yield. What are the likely causes?

Low yields in the esterification of complex molecules like Benzoylmesaconine are common. Key factors include steric hindrance at the C-8 hydroxyl group, incomplete reaction, and potential side reactions such as the hydrolysis of the existing C-14 benzoyl ester under harsh conditions. Purification can also be challenging, leading to product loss.

Q3: The NMR spectrum of my synthesized compound is complex and shows overlapping signals. How can I confirm the structure?

The combination of a rigid polycyclic core and a flexible C16 palmitate chain can lead to significant signal overlap in ¹H NMR spectra.[4][5] To resolve this, employing advanced 2D NMR techniques such as COSY, HSQC, and HMBC is critical. These will help establish connectivity and definitively assign protons and carbons, confirming the position of the palmitate ester. Comparing the spectrum to that of the parent compound, Benzoylmesaconine, will help identify chemical shifts specific to the acylation at the C-8 position.[6]

Q4: I am observing inconsistent results in my cell-based assays. Could this be due to the compound's properties?

Yes, this is a very common pitfall for highly lipophilic compounds.[1][3] Poor aqueous solubility can cause the compound to precipitate out of the cell culture medium, leading to an actual concentration that is much lower and more variable than the intended concentration.[1][2] This results in underestimated potency (falsely high IC50 values), poor reproducibility, and potentially misleading structure-activity relationship (SAR) data.[1]

Troubleshooting Guides

Synthesis and Purification

Problem: Low yield or incomplete conversion during the esterification of Benzoylmesaconine with palmitic acid (or its activated form).

Potential Cause Suggested Solution(s) Relevant Case Study/Principle
Steric Hindrance Use a more reactive palmitoyl (B13399708) donor (e.g., palmitoyl chloride, palmitic anhydride). Employ a suitable coupling agent (e.g., DCC/DMAP) to activate the carboxylic acid.Synthesis of fatty acid esters often requires activation of the acyl donor to overcome steric challenges.[7]
Side Reactions Perform the reaction under anhydrous and neutral or slightly basic conditions to prevent hydrolysis of the C-14 benzoyl ester. Use milder reaction temperatures and shorter reaction times.Ester stability is highly pH-dependent; acidic or strongly basic conditions can cleave existing ester bonds.[8]
Purification Difficulties Use a multi-step purification strategy. Start with normal-phase flash chromatography to remove polar impurities, followed by reverse-phase HPLC for final purification to separate the lipophilic product from unreacted palmitic acid and other lipidic byproducts.Purification of Aconitum alkaloids often requires multiple chromatographic steps. Centrifugal Partition Chromatography (CPC) has also been shown to be effective.[9]
Solubility and Compound Handling

Problem: The compound precipitates when diluted from a DMSO stock into aqueous assay buffer.

Potential Cause Suggested Solution(s) Relevant Case Study/Principle
Low Aqueous Solubility Decrease the final assay concentration. Increase the percentage of DMSO in the final solution (note: this may affect cell viability, typically keep below 0.5%). Pre-dilute the DMSO stock in a serum-containing medium, as serum proteins can help maintain solubility.Low solubility is a primary challenge for lipophilic compounds, affecting HTS hit rates and causing erratic results.[1][3]
Compound Aggregation Use non-ionic surfactants (e.g., Tween 80, Pluronic F-68) at low concentrations in the assay buffer. Formulate the compound in a lipid-based delivery system such as liposomes or nanoemulsions for cell-based assays.Lipid-based formulations are a key strategy to improve the bioavailability and handling of poorly water-soluble drugs.[10][11][12]
Adsorption to Plastics Use low-adsorption plasticware for storing and handling the compound. Include a pre-incubation step in the assay protocol to allow for equilibration of the compound with the plate surface.Lipophilic compounds are known to adsorb to standard laboratory plastics, reducing the effective concentration.

Experimental Protocols

Protocol: Kinetic Solubility Assessment for this compound

This protocol aims to determine the concentration at which the compound begins to precipitate from an aqueous solution, providing a practical upper limit for assay concentrations.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 20 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, perform a serial dilution of the DMSO stock solution.

  • Transfer to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This creates a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature (or the assay temperature) on a plate shaker for 1-2 hours.

  • Turbidity Measurement: Read the absorbance of the plate at a wavelength of 620 nm or 650 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to increase significantly above the background indicates the onset of precipitation and defines the kinetic solubility limit.

Mandatory Visualizations

Logical Relationships and Workflows

G cluster_synthesis Troubleshooting Low Synthesis Yield cluster_reagents Reagent Optimization cluster_conditions Condition Optimization cluster_purification Purification Strategy start Low Yield in Esterification Reaction check_reagents Are reagents pure and anhydrous? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions check_purification Is purification method effective? start->check_purification reagent_sol1 Use activated acyl donor (e.g., palmitoyl chloride) check_reagents->reagent_sol1 reagent_sol2 Screen coupling agents (e.g., DCC/DMAP) check_reagents->reagent_sol2 cond_sol1 Test range of temperatures check_conditions->cond_sol1 cond_sol2 Screen anhydrous solvents check_conditions->cond_sol2 cond_sol3 Optimize stoichiometry check_conditions->cond_sol3 pur_sol1 Use multi-step chromatography (Normal -> Reverse Phase) check_purification->pur_sol1 pur_sol2 Consider Centrifugal Partition Chromatography (CPC) check_purification->pur_sol2

Caption: Workflow for troubleshooting low yield in the synthesis of this compound.

G cluster_solubility Solubility Solutions start Inconsistent Biological Assay Results q1 Is compound precipitating in aqueous buffer? start->q1 a1_yes Address Solubility Issue q1->a1_yes Yes a1_no Investigate other factors: - Compound stability (hydrolysis) - Assay interference - Cell health q1->a1_no No sol1 Determine kinetic solubility limit a1_yes->sol1 end Achieve Reproducible Data a1_no->end Proceed with investigation sol2 Lower final assay concentration sol1->sol2 sol3 Use co-solvents or surfactants sol2->sol3 sol4 Use lipid-based formulation sol3->sol4 sol4->end Proceed with optimized assay

Caption: Decision tree for addressing inconsistent results in biological assays due to solubility issues.

G cluster_compound Compound Properties cluster_effects Potential Biological Consequences parent Benzoylmesaconine (Parent Compound) - Polar - Moderate cell permeability derivative This compound (Lipophilic Derivative) - Highly Lipophilic permeability Increased Membrane Permeability derivative->permeability may lead to nonspecific Increased Non-Specific Binding (e.g., to albumin, lipids, plastics) derivative->nonspecific likely leads to pk Modified Pharmacokinetics (e.g., increased half-life, altered distribution) derivative->pk will likely cause target Altered Target Engagement (May increase or decrease affinity) permeability->target nonspecific->target can confound

Caption: Potential impact of lipidation on the biological properties of Benzoylmesaconine.

References

Validation & Comparative

Validating the Biological Activity of 14-Benzoylmesaconine-8-palmitate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to validate the potential biological activity of the novel compound 14-Benzoylmesaconine-8-palmitate. Given the limited direct literature on this specific molecule, we will focus on hypothesized anti-inflammatory and analgesic properties, drawing comparisons with established alternatives and outlining detailed experimental protocols.

Introduction to this compound and a Validation Strategy

This compound is a complex natural product derivative. The presence of the mesaconine (B8520833) core, related to aconitine (B1665448) alkaloids, suggests potential neurological or analgesic effects, while the 8-palmitate ester moiety is structurally similar to other fatty acid esters known to possess anti-inflammatory properties.[1][2] This guide outlines a validation workflow to systematically investigate these hypothesized activities, comparing its performance against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and a naturally occurring fatty acid ester with reported anti-inflammatory action, Methyl Palmitate.[1][3]

Comparative Analysis of Biological Activity

To objectively assess the efficacy of this compound, its performance in key in vitro and in vivo assays should be compared against established compounds. The following tables summarize the type of quantitative data that should be collected.

Table 1: In Vitro Anti-inflammatory Activity
CompoundCOX-2 Inhibition (IC₅₀, µM)5-LOX Inhibition (IC₅₀, µM)Inhibition of Protein Denaturation (%) at 100 µg/mL
This compoundExperimental DataExperimental DataExperimental Data
Indomethacin (Standard)Known ValueKnown ValueKnown Value
Methyl Palmitate (Alternative)Experimental DataExperimental DataExperimental Data
Table 2: In Vivo Anti-inflammatory and Analgesic Activity
CompoundCarrageenan-Induced Paw Edema Inhibition (%)Acetic Acid-Induced Writhing Inhibition (%)Hot Plate Test (Increase in Latency, sec)
This compoundExperimental DataExperimental DataExperimental Data
Indomethacin (Standard)Known ValueKnown ValueNot Applicable
Methyl Palmitate (Alternative)Experimental DataExperimental DataExperimental Data

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing anti-inflammatory and analgesic activities.

In Vitro Anti-inflammatory Assays
  • Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Activity:

    • Principle: These enzyme inhibition assays measure the ability of a compound to block the activity of COX and 5-LOX, key enzymes in the inflammatory cascade that produce prostaglandins (B1171923) and leukotrienes.[4]

    • Methodology: Commercially available colorimetric COX (ovine) and 5-LOX (potato) inhibitor screening assay kits can be utilized. The compound of interest is incubated with the respective enzyme and its substrate (arachidonic acid). The formation of the product is measured spectrophotometrically. The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is then calculated. Diclofenac or Indomethacin can be used as a positive control.[4]

  • Inhibition of Protein Denaturation Assay:

    • Principle: Inflammation can lead to the denaturation of proteins. This assay evaluates the ability of a compound to prevent heat-induced protein denaturation, using bovine serum albumin (BSA) or egg albumin as the protein source.[5]

    • Methodology: A reaction mixture containing the test compound at various concentrations and a solution of BSA or egg albumin is incubated at 37°C for 20 minutes. Denaturation is induced by heating at 70°C for 5 minutes. After cooling, the turbidity of the solution is measured at 660 nm. The percentage inhibition of denaturation is calculated relative to a control solution without the test compound. Acetylsalicylic acid or Diclofenac sodium can serve as a reference standard.[4][5]

In Vivo Anti-inflammatory and Analgesic Models
  • Carrageenan-Induced Paw Edema in Rats:

    • Principle: This is a widely used model for acute inflammation.[6][7] Sub-plantar injection of carrageenan induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

    • Methodology: Wistar albino rats are divided into groups. The test compound, a vehicle control, and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally. After a set time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw. Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

  • Acetic Acid-Induced Writhing Test in Mice:

    • Principle: This chemical-induced pain model assesses peripheral analgesic activity.[8] Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing) by inducing the release of pain mediators. A reduction in the number of writhes indicates analgesia.

    • Methodology: Mice are divided into groups and administered the test compound, a vehicle control, or a standard analgesic (e.g., Aspirin or Indomethacin). After a suitable absorption time (e.g., 30 minutes), 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally. The number of writhes is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection. The percentage inhibition of writhing is calculated.

  • Hot Plate Test in Mice:

    • Principle: This thermal nociception model is used to evaluate central analgesic activity.[8] The test measures the reaction time of the animal to a heat stimulus. An increase in the latency to respond (e.g., licking paws or jumping) indicates a central analgesic effect.

    • Methodology: Mice are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the mouse to exhibit a pain response is recorded as the reaction time or latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage. The test compound or a standard central analgesic (e.g., Morphine) is administered, and the reaction time is measured at different time points (e.g., 30, 60, 90, and 120 minutes) post-administration. An increase in the reaction time compared to the pre-drug latency indicates analgesia.

Visualizing Pathways and Workflows

Understanding the mechanism of action and the experimental process is facilitated by clear diagrams.

G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Gene induces transcription Compound This compound (Hypothesized) Compound->IKK inhibits? Compound->NFkB_active inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

G start Compound Synthesis/ Isolation invitro In Vitro Screening (COX/LOX, Protein Denaturation) start->invitro invivo_inflam In Vivo Anti-inflammatory Model (Carrageenan Paw Edema) invitro->invivo_inflam If active invivo_analgesic In Vivo Analgesic Models (Writhing, Hot Plate) invitro->invivo_analgesic If active data Data Analysis & Comparison with Standards invivo_inflam->data invivo_analgesic->data conclusion Conclusion on Biological Activity data->conclusion

Caption: Experimental workflow for validating biological activity.

Conclusion

This guide provides a systematic approach to validating the hypothesized anti-inflammatory and analgesic activities of this compound. By employing standardized in vitro and in vivo protocols and comparing the results with well-characterized alternatives like Indomethacin and Methyl Palmitate, researchers can generate robust and publishable data. The provided workflows and pathway diagrams serve as a visual aid to conceptualize the experimental process and potential mechanisms of action. This structured approach is essential for the initial stages of drug discovery and development, paving the way for further mechanistic studies and preclinical evaluation.

References

A Comparative Analysis of 14-Benzoylmesaconine-8-palmitate and Aconitine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 14-Benzoylmesaconine-8-palmitate and aconitine (B1665448), two diterpenoid alkaloids derived from plants of the Aconitum genus. While both compounds share a common origin, their pharmacological and toxicological profiles exhibit significant differences. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.

Physicochemical Properties and Structural Differences

Aconitine is a well-characterized C19-norditerpenoid alkaloid known for its high toxicity. This compound, a lipo-alkaloid, is a derivative of mesaconine, which is structurally related to aconitine. The key structural difference lies in the substituents at the C8 and C14 positions of the aconitane (B1242193) skeleton. Aconitine possesses an acetyl group at C8 and a benzoyl group at C14. In contrast, this compound has a palmitoyl (B13399708) group at C8 and a benzoyl group at C14. This variation in the ester groups significantly influences the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the molecule.

Comparative Toxicity

Aconitine is notoriously toxic, with a lethal dose in humans estimated to be as low as 2 milligrams.[1] Its toxicity is primarily mediated through its potent activation of voltage-gated sodium channels. In contrast, lipo-alkaloids like this compound are generally considered to be less toxic than their diester-diterpenoid counterparts like aconitine. The hydrolysis of the ester groups at C8 and C14 is known to dramatically reduce the toxicity of aconitine alkaloids.

CompoundAnimal ModelRoute of AdministrationLD50
Aconitine MouseOral1 mg/kg
MouseIntravenous0.100 mg/kg
MouseIntraperitoneal0.270 mg/kg
MouseSubcutaneous0.270 mg/kg
14-Benzoylmesaconine MouseOral810 mg/kg
MouseIntraperitoneal240 mg/kg
MouseSubcutaneous230 mg/kg

Table 1: Comparative Acute Toxicity (LD50) of Aconitine and 14-Benzoylmesaconine. Data for aconitine is from various toxicological studies.[1] Data for 14-Benzoylmesaconine is from a Safety Data Sheet provided by Cayman Chemical.

Mechanism of Action

Aconitine: Potent Sodium Channel Activator

Aconitine's primary mechanism of action involves its high-affinity binding to site 2 of the alpha subunit of voltage-gated sodium channels in excitable tissues such as the myocardium, neurons, and skeletal muscles.[1][2] This binding leads to a persistent activation of these channels, causing a constant influx of sodium ions and preventing membrane repolarization.[1] The sustained depolarization results in arrhythmias, paralysis, and other severe toxic effects.[1][2]

Aconitine_Mechanism Aconitine Aconitine NavChannel Voltage-Gated Sodium Channel (Site 2) Aconitine->NavChannel Binds to Na_Influx Persistent Na+ Influx NavChannel->Na_Influx Causes Depolarization Sustained Membrane Depolarization Na_Influx->Depolarization Leads to Arrhythmia Cardiac Arrhythmias Depolarization->Arrhythmia Paralysis Paralysis Depolarization->Paralysis

Caption: Mechanism of Aconitine Toxicity.

This compound: Potential Anti-inflammatory Agent

In contrast to the neurotoxic and cardiotoxic profile of aconitine, lipo-alkaloids, including derivatives of 14-benzoylaconine, have been investigated for their anti-inflammatory properties. Their mechanism of action is believed to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.

Lipoalkaloid_Mechanism Lipoalkaloid This compound COX COX-1 / COX-2 Lipoalkaloid->COX Inhibits LOX 5-LOX Lipoalkaloid->LOX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Putative Anti-inflammatory Mechanism.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is currently lacking. However, studies on the related monoester diterpenoid alkaloid, benzoylmesaconine (B1261751), indicate rapid absorption and elimination in rats. The presence of other compounds in herbal decoctions can significantly influence the pharmacokinetic profile of these alkaloids.

CompoundAnimal ModelTmax (min)Cmax (ng/mL)T1/2 (min)
Aconitine Rat (in Fuzi extract)~60~5.56-
Benzoylmesaconine Rat (pure compound)35.0 ± 11.216.2 ± 6.7228.3 ± 117.0
Benzoylmesaconine Rat (in Wutou decoction)13.0 ± 4.510.0 ± 5.861.8 ± 35.1

Table 2: Comparative Pharmacokinetic Parameters. Data for aconitine is from a study on Fuzi extract in normal rats. Data for benzoylmesaconine is from a comparative study in rats.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxicity of compounds on cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Target cell line (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • Test compounds (this compound, Aconitine)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compounds Add Compounds to Cells Cell_Seeding->Add_Compounds Compound_Dilution Prepare Serial Dilutions of Test Compounds Compound_Dilution->Add_Compounds Incubation Incubate for 24-72 hours Add_Compounds->Incubation Add_MTT Add MTT Solution Incubation->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for MTT Cytotoxicity Assay.

COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to screen for COX-2 inhibitors.

Objective: To determine the ability of a test compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe)

  • Arachidonic Acid (substrate)

  • Test compound and a known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer and the COX Probe.

  • Add the test compound or the inhibitor control to the respective wells.

  • Add the COX-2 enzyme to all wells except the blank.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding Arachidonic Acid to all wells.

  • Immediately measure the fluorescence kinetically (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths.

  • Calculate the rate of the reaction and the percentage of inhibition for the test compound.

Conclusion

The comparative analysis of this compound and aconitine reveals a classic example of how structural modifications within a class of natural products can lead to vastly different biological activities. Aconitine stands as a potent neurotoxin with a well-defined mechanism of action centered on voltage-gated sodium channels. In contrast, this compound, as a lipo-alkaloid, is suggested to have significantly lower toxicity and potential therapeutic applications as an anti-inflammatory agent.

Further research is imperative to fully elucidate the pharmacological and toxicological profile of this compound. Specifically, robust studies are needed to determine its LD50 and IC50 values against various inflammatory targets, as well as to conduct comprehensive pharmacokinetic and in vivo efficacy studies. Such data will be crucial for a complete understanding of its potential as a therapeutic lead.

References

Cross-Validation of 14-Benzoylmesaconine-8-palmitate: A Comparative Guide to its Analgesic and Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results for Benzoylmesaconine (BMA), the core active component of the queried compound 14-Benzoylmesaconine-8-palmitate. Due to a lack of specific experimental data for the palmitate ester, this document focuses on the well-documented analgesic and anti-inflammatory properties of BMA. The potential influence of the palmitate moiety, based on existing research on palmitic acid, is also discussed.

Executive Summary

Benzoylmesaconine, a monoester diterpenoid alkaloid derived from Aconitum species, has demonstrated significant analgesic and anti-inflammatory activities in preclinical studies. Its mechanism of action is primarily attributed to the suppression of key inflammatory signaling pathways, including NF-κB and MAPK. This guide presents a cross-validation of these findings through a compilation of quantitative data from various experimental models and provides detailed protocols for the key assays cited. Furthermore, BMA's performance is compared with other established analgesic and anti-inflammatory agents.

Data Presentation: Quantitative Comparison

Analgesic Activity of Benzoylmesaconine

The analgesic effects of Benzoylmesaconine have been evaluated using standard in vivo models of pain. The following table summarizes the key findings from a comparative study.

Experimental ModelCompoundDoseRoute of AdministrationAnalgesic EffectCitation
Acetic Acid-Induced Writhing Test (Mice) Benzoylmesaconine (BMA)10 mg/kgp.o.Significantly depressed writhing; activity similar to TJ-3021.[1]
TJ-3021 (Herbal Drug)300 mg/kgp.o.Standard for comparison.[1]
Paw Pressure Test (Rats with Repeated Cold Stress) Benzoylmesaconine (BMA)30 mg/kgp.o.Significantly increased pain threshold ratio; potency equivalent to TJ-3021.[1]
TJ-3021 (Herbal Drug)1000 mg/kgp.o.Standard for comparison.[1]
Anti-inflammatory Activity of Benzoylmesaconine

The anti-inflammatory properties of BMA have been characterized by its ability to inhibit the production of various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Pro-inflammatory MediatorBMA Concentration (µM)InhibitionCitation
Nitric Oxide (NO) 40, 80, 160Dose-dependent reduction[2][3]
Prostaglandin E2 (PGE2) 40, 80, 160Dose-dependent reduction[2][3]
Reactive Oxygen Species (ROS) 40, 80, 160Dose-dependent reduction[2][3]
Tumor Necrosis Factor-α (TNF-α) 40, 80, 160Dose-dependent reduction of mRNA and protein levels[2][3]
Interleukin-1β (IL-1β) 40, 80, 160Dose-dependent reduction of mRNA and protein levels[2][3]
Interleukin-6 (IL-6) 40, 80, 160Dose-dependent reduction of mRNA and protein levels[2][3]
Inducible Nitric Oxide Synthase (iNOS) 40, 80, 160Dose-dependent reduction of mRNA and protein levels[2][3]
Cyclooxygenase-2 (COX-2) 40, 80, 160Dose-dependent reduction of mRNA and protein levels[2][3]

Comparison with Alternative Analgesic and Anti-inflammatory Agents

Class of AgentExamplesMechanism of ActionAdvantagesDisadvantages
Benzoylmesaconine (BMA) -Inhibition of NF-κB and MAPK signaling pathways.Potent analgesic and anti-inflammatory effects demonstrated in preclinical models.Limited clinical data; potential for toxicity if not processed correctly from raw Aconitum.
Non-steroidal Anti-inflammatory Drugs (NSAIDs) Ibuprofen, Diclofenac, AspirinInhibition of cyclooxygenase (COX) enzymes.Widely available, effective for mild to moderate pain and inflammation.[4]Gastrointestinal side effects, cardiovascular risks with long-term use.
Opioid Analgesics Morphine, OxycodoneAgonists of opioid receptors in the central nervous system.Highly effective for severe pain.[5]Risk of addiction, tolerance, respiratory depression, and other side effects.
Corticosteroids Prednisone, DexamethasoneBroad anti-inflammatory effects through genomic and non-genomic mechanisms.Potent and rapid anti-inflammatory action.Significant side effects with long-term use, including immunosuppression and metabolic changes.

The Potential Role of the Palmitate Moiety

While no direct experimental data exists for this compound, the addition of a palmitate group could influence the compound's pharmacokinetic and pharmacodynamic properties. Palmitic acid, a common saturated fatty acid, is known to have its own biological activities. Some studies suggest that palmitate can have pro-inflammatory effects by activating Toll-like receptor 4 (TLR4) signaling.[6] However, other research indicates potential anti-inflammatory roles in specific contexts. The esterification of BMA with palmitic acid could potentially:

  • Increase Lipophilicity: This may enhance cell membrane permeability and alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Modulate Receptor Binding: The palmitate chain could influence the interaction of the molecule with its biological targets.

  • Introduce a Dual-Action Mechanism: The compound could theoretically exhibit the effects of both BMA and palmitic acid, although this would require experimental validation.

Experimental Protocols

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This widely used model assesses peripheral analgesic activity.[7][8]

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into control, standard (e.g., Diclofenac sodium, 10 mg/kg), and test groups (receiving different doses of the compound).[7]

  • Drug Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.[7]

  • Induction of Writhing: A 0.6-1% solution of acetic acid (10 ml/kg) is injected intraperitoneally.[7][8]

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-20 minutes.[7]

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.

Paw Pressure Test (Randall-Selitto Test) (Analgesic Activity)

This test measures the threshold of response to mechanical pressure on the paw.[9][10]

  • Animals: Male Wistar rats (180-200 g) are typically used.[11]

  • Apparatus: An analgesy-meter that applies a constantly increasing mechanical force to the plantar surface of the rat's paw.[12]

  • Procedure: The rat is gently restrained, and the device's tip is applied to the dorsal surface of the paw. The pressure is gradually increased until the rat withdraws its paw.

  • Measurement: The force (in grams) at which the paw is withdrawn is recorded as the pain threshold.

  • Drug Testing: The test is performed before and after the administration of the test compound or a standard analgesic (e.g., morphine) to determine the increase in the pain threshold.

LPS-Induced Inflammation in RAW 264.7 Macrophages (Anti-inflammatory Activity)

This in vitro model is used to screen for anti-inflammatory agents.[13][14]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates (for viability and cytokine assays) or larger plates (for protein and RNA analysis) and allowed to adhere overnight.[15]

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Inflammation Induction: Lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) is added to the culture medium to induce an inflammatory response.[13][15]

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours for cytokine production).

  • Analysis:

    • Cell Viability: Assessed using an MTT or CCK-8 assay.[16]

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.[14][17]

    • Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Levels: Quantified in the supernatant using ELISA kits.[15]

    • Gene Expression (iNOS, COX-2, Cytokines): Analyzed by quantitative real-time PCR (qRT-PCR).[2]

    • Protein Expression (iNOS, COX-2, Signaling Proteins): Determined by Western blotting.[2]

Mandatory Visualization

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, p38, ERK) TLR4->MAPK_pathway IKK IKK TLR4->IKK BMA Benzoylmesaconine BMA->MAPK_pathway BMA->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression MAPK_pathway->Gene_Expression IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB_p IκB-P IkB_NFkB->IkB_p NFkB_active NF-κB (Active) IkB_p->NFkB_active Degradation of IκB NFkB_n NF-κB NFkB_active->NFkB_n Translocation NFkB_n->Gene_Expression

Caption: Anti-inflammatory signaling pathway of Benzoylmesaconine (BMA).

G cluster_prep Preparation cluster_treatment Treatment cluster_induction Pain Induction cluster_observation Observation & Analysis Animal_Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Admin Drug Administration (p.o. or i.p.) Grouping->Drug_Admin Pre_treatment Pre-treatment Period (30-60 min) Drug_Admin->Pre_treatment Acetic_Acid Intraperitoneal Injection of Acetic Acid (0.6%) Pre_treatment->Acetic_Acid Latency Latency Period (5 min) Acetic_Acid->Latency Counting Count Writhing Responses (10-20 min) Latency->Counting Analysis Calculate % Inhibition Counting->Analysis

Caption: Experimental workflow for the Acetic Acid-Induced Writhing Test.

References

A Comparative Analysis of 14-Benzoylmesaconine-8-palmitate and Standard Analgesics in Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical analgesic efficacy of 14-Benzoylmesaconine-8-palmitate against established standard analgesics. Due to a lack of direct comparative studies and publicly available data on this compound, this analysis will focus on the known analgesic properties of its parent compound, benzoylmesaconine (B1261751), in relation to widely used pain relief agents such as non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.

Executive Summary

Benzoylmesaconine, an alkaloid derived from the Aconitum species, has demonstrated notable analgesic effects in animal models. However, its efficacy relative to standard analgesics like NSAIDs and opioids has not been established in head-to-head studies. This guide synthesizes the available pre-clinical data for benzoylmesaconine and contrasts its known mechanisms and effects with those of conventional pain therapeutics. The objective is to provide a framework for researchers to understand the potential of this compound class and to highlight the existing knowledge gaps that future research must address.

Quantitative Data on Analgesic Efficacy

Direct comparative quantitative data for this compound is not available in the current body of scientific literature. The following table summarizes the available pre-clinical data for benzoylmesaconine, the parent compound, and provides a general efficacy overview for standard analgesics.

Analgesic AgentExperimental ModelDosageEfficacyCitation
Benzoylmesaconine Acetic Acid-Induced Writhing (Mice)10 mg/kg, p.o.Significant depression of writhing, similar in magnitude to 300 mg/kg of TJ-3021.[1]
Paw Pressure Test (Repeated Cold Stress Rats)30 mg/kg, p.o.Significantly increased pain threshold ratio, equivalent to 1000 mg/kg of TJ-3021.[1]
NSAIDs (e.g., Ibuprofen) Acetic Acid-Induced Writhing (Mice)5-40 mg/kg, p.o.Dose-dependent inhibition of writhing.
Opioids (e.g., Morphine) Hot Plate Test (Mice)5-10 mg/kg, s.c.Significant increase in pain latency.
Acetic Acid-Induced Writhing (Mice)0.5-2 mg/kg, s.c.Potent, dose-dependent inhibition of writhing.

Note: The data for benzoylmesaconine is compared to a herbal drug preparation (TJ-3021) and not a standard analgesic, which limits direct comparison of potency.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in the evaluation of benzoylmesaconine's analgesic properties.

Acetic Acid-Induced Writhing Test

This is a widely used model for screening peripheral analgesic activity.

  • Animal Model: Male ICR mice are typically used.

  • Procedure:

    • Animals are fasted for a specified period before the experiment.

    • The test compound (e.g., benzoylmesaconine) or vehicle is administered orally (p.o.).

    • After a set absorption time (e.g., 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.) to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).[2][3][4][5][6]

    • The number of writhes is counted for a defined period (e.g., 10-20 minutes) following the acetic acid injection.[6]

  • Endpoint: The analgesic effect is quantified as the percentage of inhibition of writhing in the treated group compared to the vehicle control group.

Paw Pressure Test in Repeated Cold Stress (RCS) Rats

This model is used to assess hyperalgesia and the efficacy of analgesics in a state of chronic stress.

  • Animal Model: Male Sprague-Dawley rats subjected to repeated cold stress.

  • Procedure:

    • Rats are exposed to a cold environment (e.g., 4°C) for a set duration daily for several days to induce a state of hyperalgesia.

    • The test compound or vehicle is administered.

    • At peak effect time, mechanical nociceptive thresholds are measured using a pressure applicator on the hind paw.

  • Endpoint: The analgesic effect is determined by the increase in the pressure required to elicit a paw withdrawal reflex, expressed as a pain threshold ratio.[1]

Signaling Pathways and Experimental Workflows

Putative Analgesic Signaling Pathway of Benzoylmesaconine

The exact signaling pathway of benzoylmesaconine is not fully elucidated but is thought to involve central analgesic pathways.

Benzoylmesaconine_Analgesic_Pathway Benzoylmesaconine Benzoylmesaconine Central_Nervous_System Central_Nervous_System Benzoylmesaconine->Central_Nervous_System Acts on Descending_Inhibitory_Pathways Descending_Inhibitory_Pathways Central_Nervous_System->Descending_Inhibitory_Pathways Activates Spinal_Cord_Nociceptive_Transmission Spinal_Cord_Nociceptive_Transmission Descending_Inhibitory_Pathways->Spinal_Cord_Nociceptive_Transmission Inhibits Analgesia Analgesia Spinal_Cord_Nociceptive_Transmission->Analgesia Leads to

Caption: Putative central analgesic pathway of benzoylmesaconine.

Standard Analgesic Efficacy Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel analgesic compound.

Analgesic_Efficacy_Workflow cluster_preclinical Preclinical Evaluation Compound_Administration Compound_Administration Pain_Model_Induction Pain_Model_Induction Compound_Administration->Pain_Model_Induction 1. Dosing Behavioral_Assessment Behavioral_Assessment Pain_Model_Induction->Behavioral_Assessment 2. Nociceptive Stimulus Data_Analysis Data_Analysis Behavioral_Assessment->Data_Analysis 3. Measurement Efficacy_Determination Efficacy_Determination Data_Analysis->Efficacy_Determination 4. Statistical Comparison

Caption: Standard workflow for preclinical analgesic efficacy testing.

Conclusion and Future Directions

The available pre-clinical evidence suggests that benzoylmesaconine possesses analgesic properties. However, the absence of data on the specific derivative, this compound, and the lack of direct comparisons with standard analgesics like NSAIDs and opioids, represent a significant knowledge gap.

Future research should prioritize:

  • Direct Comparative Studies: Head-to-head studies of this compound against standard analgesics (e.g., morphine, celecoxib) in validated animal models of pain.

  • Pharmacokinetic and Pharmacodynamic Profiling: Elucidation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and characterization of its dose-response relationship.

  • Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by this compound to understand its analgesic mechanism.

Such studies are imperative to ascertain the therapeutic potential and clinical viability of this compound as a novel analgesic agent.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

14-Benzoylmesaconine-8-palmitate is a lipo-alkaloid derivative. Its structure consists of a C19 diterpenoid alkaloid core, characteristic of compounds found in Aconitum species, esterified with palmitic acid. Diterpenoid alkaloids are known for potent neurological and cardiological activities, primarily through modulation of voltage-gated ion channels.[1][2] The addition of a palmitate chain significantly increases the molecule's lipophilicity, which is expected to alter its pharmacokinetic profile and may introduce additional biological activities associated with cellular lipid metabolism and stress.[3][4]

This guide compares the anticipated in vitro and in vivo effects of this compound, drawing data from studies on structurally related aconitine (B1665448) alkaloids and the known cellular impacts of palmitate. The objective is to provide a framework for predicting its pharmacological and toxicological profile and to highlight the critical need for correlating cellular-level data with whole-organism outcomes.

Predicted In Vitro Effects

The in vitro effects of this compound are predicted to be twofold, stemming from its alkaloid core and its palmitate moiety. The alkaloid component is expected to act as a potent modulator of ion channels, while the palmitate component may induce lipotoxicity and potentiate the effects of the alkaloid.

The following table summarizes quantitative in vitro data from studies on aconitine (a representative diterpenoid alkaloid) and palmitate, which serve as surrogates for the components of this compound.

Component Assay Type Cell Line Endpoint Result Reference
Aconitine-like Alkaloid Whole-cell Patch ClampCardiac MyocytesSodium Current InhibitionIC50: ~3.5 µM (for related alkaloid)[5]
Aconitine Cytotoxicity (CCK-8)HT22 (Neuronal)Cell ViabilityIC50: 908.1 µmol/L[6]
Aconitine Calcium Influx AssayHT22 (Neuronal)Intracellular Ca²+Significant increase at 400-800 µmol/L[6]
Palmitate Cytotoxicity (Resazurin)H9c2 (Cardiomyocytes)Cell ViabilityReduced viability at >0.5 mM
Palmitate Mitochondrial RespirationH9c2 (Cardiomyocytes)Oxygen ConsumptionImpaired at ≥0.25 mM
Palmitate + Drug Cytotoxicity AssayHepG2 (Hepatocytes)Apoptosis / CytotoxicityPotentiated toxicity of other drugs[4][7]

The primary mechanism of action for the aconitine core is the modulation of voltage-gated sodium channels (VGSCs). Aconitine itself is known to bind to site II of the channel, causing persistent activation and depolarization, which can lead to excitotoxicity.[2] This action disrupts normal cellular function in excitable tissues like neurons and cardiomyocytes.

Aconitine_Signaling_Pathway Predicted Signaling Pathway of the Aconitine Core drug 14-Benzoylmesaconine (Aconitine-like Core) vgsc Voltage-Gated Sodium Channel (VGSC) drug->vgsc Binds & Activates influx Persistent Na+ Influx vgsc->influx depol Membrane Depolarization influx->depol ca_channel Voltage-Gated Ca²+ Channel depol->ca_channel Opens ca_influx Increased Ca²+ Influx ca_channel->ca_influx outcome Arrhythmia (Cardiomyocytes) Excitotoxicity (Neurons) ca_influx->outcome Analgesia_Workflow Experimental Workflow for In Vivo Analgesia Screening acclimatize Animal Acclimatization (e.g., ICR Mice) grouping Random Grouping (Vehicle, Test Compound, Positive Control) acclimatize->grouping admin Compound Administration (e.g., Oral Gavage) grouping->admin wait Waiting Period (e.g., 30-60 min) admin->wait induce Pain Induction (e.g., Acetic Acid IP Injection) wait->induce observe Observation Period (e.g., 15-30 min) induce->observe record Record Nociceptive Behavior (e.g., Number of Writhing Events) observe->record analyze Data Analysis (% Inhibition Calculation) record->analyze IVIVC_Correlation Predicted In Vitro to In Vivo Correlation of Synergistic Toxicity cluster_0 In Vitro Cellular Model (e.g., Cardiomyocyte) cluster_1 In Vivo Organism alkaloid Aconitine Core vgsc VGSC Activation alkaloid->vgsc palmitate Palmitate Moiety mito Mitochondrial Stress & ROS Production palmitate->mito pk Increased Lipophilicity (Enhanced Absorption/Distribution) palmitate->pk Influences damage Cellular Damage & Apoptosis vgsc->damage mito->damage Sensitizes tox Potentiated Cardiotoxicity & Neurotoxicity damage->tox Correlates to

References

A Comparative Analysis of 14-Benzoylmesaconine-8-palmitate and Its Synthetic Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diterpenoid alkaloids, such as those derived from the Aconitum species, present a compelling yet challenging area of drug discovery due to their potent biological activities, which are often coupled with significant toxicity. This guide provides a comparative overview of 14-Benzoylmesaconine-8-palmitate, a representative lipo-alkaloid, and its synthetic analogs. Due to the limited availability of direct experimental data for this compound, this comparison is based on established structure-activity relationships within the aconitine-type alkaloid class. We will evaluate key performance indicators such as analgesic efficacy, anti-inflammatory activity, and acute toxicity, drawing from data on closely related compounds. The objective is to furnish researchers and drug development professionals with a clear, data-driven perspective on the therapeutic potential and liabilities of these compounds, guiding future research and development efforts.

Introduction

Aconitine-type alkaloids, including mesaconine (B8520833) derivatives, are known for their significant analgesic and anti-inflammatory properties. However, their clinical utility is severely hampered by a narrow therapeutic index and high cardiotoxicity. The core structure of these alkaloids features ester groups at the C8 and C14 positions, which are critical determinants of both their efficacy and toxicity. The presence of a benzoyl group at C14 is generally associated with potent analgesic effects but also high toxicity. Conversely, the nature of the ester group at C8 can modulate the anti-inflammatory activity and overall toxicity profile.

This compound represents a "lipo-alkaloid" derivative, where a long-chain fatty acid (palmitic acid) is esterified at the C8 position. This modification is hypothesized to alter the compound's pharmacokinetic properties and potentially enhance its anti-inflammatory effects, possibly through mechanisms like COX-2 inhibition. Synthetic analogs are typically designed to mitigate the inherent toxicity of the parent compounds by modifying key functional groups. Common strategies include hydrolysis of the C8 ester, replacement of the C14 benzoyl group, or alterations at other positions on the diterpenoid skeleton. This guide will compare the performance of this compound (as inferred from related lipo-alkaloids) with two classes of synthetic analogs: a C8-hydrolyzed analog (14-Benzoylmesaconine) and a further modified, lower-toxicity analog.

Comparative Performance Data

The following tables summarize the quantitative data from preclinical studies on representative aconitine-type alkaloids. These compounds are selected to illustrate the impact of structural modifications analogous to the differences between this compound and its synthetic derivatives.

Table 1: Analgesic Activity of Representative Aconitine Analogs

CompoundAnimal ModelAssayEfficacy (ED50/EC50)Reference
Aconitine (Parent Diester Analog)MouseHot Plate Test0.08 mg/kg[1]
3,15-diacetylbenzoylaconine (B571070)MouseHot Plate Test3.50 mg/kg[2]
14-Benzoylaconine-8-O-eicosapentaenoate (Lipo-alkaloid Analog)Not ReportedNot ReportedNot Reported
Compound 47 (Detoxified Analog)MouseHot Plate Test15 mg/kg[1]

Table 2: Acute Toxicity of Representative Aconitine Analogs

CompoundAnimal ModelRoute of AdministrationToxicity (LD50)Reference
Aconitine (Parent Diester Analog)MouseIntravenous0.12 mg/kg[3]
Benzoylaconine (C8-Hydrolyzed Analog)MouseIntravenous23 mg/kg[3]
3,15-diacetylbenzoylaconineMouseSubcutaneous21.68 mg/kg[2]
Compound 47 (Detoxified Analog)MouseNot Reported500 mg/kg[1]

Table 3: Anti-Inflammatory Activity of Representative Aconitine Analogs

CompoundIn Vitro/In Vivo ModelAssayPotency (IC50/Inhibition %)Reference
AconitineLPS-stimulated RAW264.7 cellsTNF-α & IL-6 InhibitionPotent Inhibition[4]
14-Benzoylaconine-8-O-eicosapentaenoate (Lipo-alkaloid Analog)In vitroCOX-2 InhibitionSignificant[1]
Alkaloid Extracts of Aconiti kusnezoffii RadixLPS-stimulated RAW264.7 cellsNO InhibitionConcentration-dependent[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Hot Plate Test for Analgesia

This method is used to assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[7][8][9]

  • Apparatus: A hot plate analgesia meter with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Animals are placed individually on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

    • A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.[10]

    • The test compound or vehicle is administered (e.g., intraperitoneally or subcutaneously) at a predetermined time before the test.

    • The reaction time is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage increase in latency time is calculated for each group compared to the vehicle control. The ED50 (the dose required to produce a 50% analgesic effect) can be determined from the dose-response curve.

Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a test compound.[11][12][13][14]

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • The basal paw volume of each rat is measured using a plethysmometer.

    • The test compound, vehicle, or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally.

    • After a specific period (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.[15][16][17][18][19]

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), heme (cofactor), reaction buffer, and a fluorometric or colorimetric detection kit.

  • Procedure:

    • The COX-2 enzyme is pre-incubated with the test compound at various concentrations or a vehicle control in the reaction buffer containing heme.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at 37°C and then stopped.

    • The amount of prostaglandin (B15479496) E2 (PGE2) or other prostanoids produced is quantified using a suitable detection method (e.g., ELISA or a fluorometric probe).

  • Data Analysis: The percentage inhibition of COX-2 activity is calculated for each concentration of the test compound. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percentage inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways implicated in the action of aconitine-type alkaloids and a typical experimental workflow for their evaluation.

G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Cellular Response cluster_2 Inhibitory Action of Aconitine Analogs Stimulus Inflammatory Stimulus TLR4 TLR4 Activation Stimulus->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK COX2 COX-2 Upregulation NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->COX2 MAPK->Cytokines Prostanoids Prostaglandin Production COX2->Prostanoids Alkaloid This compound & Analogs Alkaloid->NFkB Inhibition Alkaloid->MAPK Inhibition Alkaloid->COX2 Direct Inhibition (Lipo-alkaloids)

Caption: Anti-inflammatory signaling pathway.

G cluster_0 Nociceptive Pathway cluster_1 Inhibitory Action Stimulus Noxious Stimulus (Thermal, Chemical) Nociceptor Nociceptor Activation Stimulus->Nociceptor NaChannel Voltage-gated Na+ Channels Nociceptor->NaChannel Signal Signal Propagation to CNS NaChannel->Signal Pain Pain Perception Signal->Pain Alkaloid Aconitine Analogs Alkaloid->NaChannel Modulation

Caption: Analgesic mechanism of action.

G Start Compound Synthesis (Parent & Analogs) InVitro In Vitro Assays (e.g., COX-2 Inhibition) Start->InVitro InVivo In Vivo Models Start->InVivo Data Data Analysis & Structure-Activity Relationship InVitro->Data Analgesia Analgesia Testing (Hot Plate) InVivo->Analgesia Inflammation Anti-inflammatory Testing (Paw Edema) InVivo->Inflammation Toxicity Acute Toxicity (LD50 Determination) InVivo->Toxicity Analgesia->Data Inflammation->Data Toxicity->Data End Lead Optimization Data->End

Caption: Preclinical evaluation workflow.

Conclusion and Future Directions

The comparative analysis, based on representative aconitine-type alkaloids, underscores a clear trade-off between analgesic efficacy and toxicity. The parent diester structures, analogous to 14-Benzoylmesaconine with a different C8 ester, exhibit the highest potency but also the most severe toxicity. Hydrolysis of the C8-ester to form a monoester analog, such as benzoylaconine, dramatically reduces toxicity, albeit with a concurrent decrease in analgesic activity.[3]

The introduction of a long-chain fatty acid at the C8 position, as in this compound, is a rational strategy to enhance anti-inflammatory effects, potentially through direct COX-2 inhibition.[1] This "lipo-alkaloid" approach may offer a pathway to compounds with a more favorable therapeutic profile, particularly for inflammatory pain conditions.

Synthetic analogs that feature more significant structural modifications, such as alterations to the C14 benzoyl group or other parts of the alkaloid core, can achieve a substantial reduction in toxicity, making them more viable candidates for further development, even if their analgesic potency is lower than the parent compounds.[1]

Future research should focus on obtaining direct experimental data for this compound to validate the hypothesized improvements in its therapeutic index. Furthermore, the synthesis and evaluation of a broader range of lipo-alkaloid derivatives with varying fatty acid chains could elucidate more precise structure-activity relationships and lead to the identification of optimized drug candidates. A thorough investigation of the pharmacokinetic profiles of these lipo-alkaloids is also crucial to understanding how these modifications affect their absorption, distribution, metabolism, and excretion, which will be critical for their potential clinical translation.

References

A Comparative Meta-Analysis of Benzoylmesaconine and Palmitate: Potential Implications for 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the biological activities of Benzoylmesaconine (BMA) and Palmitate, the two constituent components of the molecule 14-Benzoylmesaconine-8-palmitate. As there is currently a lack of direct published research on this compound, this analysis aims to inform researchers by summarizing the known experimental data and signaling pathways of its individual moieties. This information can serve as a foundational reference for hypothesis generation and the design of future studies into the potential therapeutic effects of the combined molecule.

Executive Summary

Benzoylmesaconine (BMA), a major monoester alkaloid from Aconitum plants, has demonstrated significant anti-inflammatory properties.[1][2] In contrast, palmitate, a common saturated fatty acid, exhibits a more complex, context-dependent role, implicated in both pro- and anti-inflammatory responses, as well as in various cellular processes related to metabolic diseases and cancer.[3][4][5] This guide dissects the experimental evidence for each component, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding of their individual and potentially synergistic or antagonistic effects when combined as this compound.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative findings from experimental studies on Benzoylmesaconine and Palmitate.

Table 1: Summary of Quantitative Data for Benzoylmesaconine (BMA)

ParameterCell LineTreatmentConcentrationResultReference
Pro-inflammatory Cytokine Production (TNF-α)RAW264.7 MacrophagesLPS + BMA160 µMDecrease to 89.42 pg/mL[2]
Pro-inflammatory Cytokine Production (IL-1β)RAW264.7 MacrophagesLPS + BMA160 µMDecrease to 56.56 pg/mL[2]
Pro-inflammatory Cytokine Production (IL-6)RAW264.7 MacrophagesLPS + BMA160 µMDecrease to 55.15 pg/mL[2]
Gene Expression (TNF-α, IL-1β, IL-6)RAW264.7 MacrophagesLPS + BMANot specifiedSignificant reduction in mRNA levels[2]
ROS ProductionRAW264.7 MacrophagesLPS + BMADose-dependentMarked inhibition[2]
PGE2 ProductionRAW264.7 MacrophagesLPS + BMANot specifiedSignificant decrease[1][2]
NO ProductionRAW264.7 MacrophagesLPS + BMANot specifiedSignificant decrease[1][2]

Table 2: Summary of Quantitative Data for Palmitate

ParameterCell Line/ModelTreatmentConcentrationResultReference
Inflammatory Gene Expression (TNFα)BV-2 Microglial CellsPalmitate50 µMIncreased mRNA levels[3]
Inflammatory Gene Expression (IL-6, AgRP) in co-culturemHypoE-46 Neurons + IL-13 (induced by Palmitate in microglia)Palmitate + IL-13Not specifiedNormalization of palmitate-mediated increase[3]
Cell ViabilityAstrocytesPalmitate-induced inflammationNot specified15.6% decrease in growth rate[6]
Glucose Degradation to ATPAstrocytesPalmitate-induced inflammationNot specified72% decrease[6]
Extracellular Glutamate to Glutamine ConversionAstrocytesPalmitate-induced inflammationNot specified67.7% reduction[6]
Cell ViabilityHepG2 CellsPalmitateSublethal concentrationsPotentiated cytotoxicity of some drugs[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for both Benzoylmesaconine and Palmitate.

Benzoylmesaconine: Anti-inflammatory Activity Assessment

1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 macrophage cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of Benzoylmesaconine (BMA) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[1]

2. Measurement of Pro-inflammatory Mediators:

  • Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as prostaglandin (B15479496) E2 (PGE2), in the cell culture supernatants are quantified using commercial ELISA kits.[1][2]

  • Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are detected using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1]

3. Gene Expression Analysis:

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, reverse-transcribed into cDNA, and then used for qRT-PCR to measure the mRNA expression levels of genes encoding for TNF-α, IL-1β, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1]

4. Western Blot Analysis:

  • Protein Expression and Phosphorylation: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the protein levels of iNOS, COX-2, and the phosphorylation status of key signaling proteins in the MAPK (JNK, p38, ERK) and NF-κB (IκBα, p65) pathways.[1]

5. Immunofluorescence:

  • Nuclear Translocation of p65: Cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. The localization of p65 is then visualized using fluorescence microscopy to assess its translocation from the cytoplasm to the nucleus, a key step in NF-κB activation.[1]

Palmitate: Pro- and Anti-inflammatory Effects Assessment

1. Cell Culture and Co-culture Systems:

  • Cell Lines: Immortalized microglial cell lines (BV-2, IMG) and a hypothalamic cell line (mHypoE-46).

  • Treatment: Cells are treated with palmitate, often complexed with bovine serum albumin (BSA) to enhance solubility and cellular uptake.

  • Co-culture: To study intercellular communication, microglia and neurons are co-cultured using inserts that allow for the exchange of soluble factors but prevent direct cell-to-cell contact.[3]

2. Gene Expression Profiling:

  • RT² Profiler PCR Array: This technique is used to simultaneously assess the transcriptional regulation of a panel of genes related to inflammation and cellular stress.[3]

  • qRT-PCR: Used to verify the results from the PCR array for specific genes of interest.[3]

3. Investigation of Signaling Pathways:

  • Inhibitor Studies: Specific inhibitors, such as TAK-242 for Toll-like receptor 4 (TLR4), are used to investigate the involvement of particular signaling pathways in the observed cellular responses to palmitate.[3]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in the literature for Benzoylmesaconine and Palmitate.

Benzoylmesaconine_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_pathway MAPK Pathway (JNK, p38, ERK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway (IκBα, p65) TLR4->NFkB_pathway BMA Benzoylmesaconine (BMA) BMA->MAPK_pathway Inhibits BMA->NFkB_pathway Inhibits Pro_inflammatory_mediators Pro-inflammatory Mediators (NO, ROS, PGE2) MAPK_pathway->Pro_inflammatory_mediators Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->Pro_inflammatory_cytokines

Caption: Anti-inflammatory mechanism of Benzoylmesaconine (BMA).

Palmitate_Signaling_Pathways Palmitate Palmitate TLR4 TLR4 Palmitate->TLR4 Activates Neurons Hypothalamic Neurons Palmitate->Neurons Induces Stress Microglia Microglia TLR4->Microglia Inflammatory_Genes Inflammatory Genes (e.g., TNFα) Microglia->Inflammatory_Genes Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-13) Microglia->Anti_inflammatory_Cytokines Neuroinflammation Neuroinflammation Neurons->Neuroinflammation Anti_inflammatory_Cytokines->Neurons Suppresses Inflammation

Caption: Context-dependent inflammatory signaling of Palmitate.

Experimental_Workflow_BMA Start Start: RAW264.7 Cell Culture Pretreatment Pre-treatment with BMA Start->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Analysis Analysis of Inflammatory Markers Stimulation->Analysis ELISA ELISA (Cytokines, PGE2) Analysis->ELISA Griess Griess Assay (NO) Analysis->Griess qPCR qRT-PCR (Gene Expression) Analysis->qPCR WesternBlot Western Blot (Protein Phosphorylation) Analysis->WesternBlot

Caption: Experimental workflow for assessing BMA's anti-inflammatory effects.

Discussion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of Benzoylmesaconine, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1] Palmitate, on the other hand, has a dual role. While it can trigger inflammatory responses through TLR4 activation, it can also induce an anti-inflammatory profile in certain cell types, such as microglia, which may in turn protect neurons from inflammation.[3]

The combination of BMA and palmitate in the form of this compound presents an intriguing area for future research. The palmitate moiety could potentially influence the pharmacokinetic properties of BMA, such as its absorption, distribution, and metabolism. Furthermore, the opposing or synergistic effects of BMA and palmitate on inflammatory signaling pathways warrant investigation.

Future studies should focus on:

  • Synthesizing and characterizing this compound.

  • Evaluating its in vitro anti-inflammatory efficacy in relevant cell models, such as macrophages and immune cells.

  • Investigating its effects on the NF-κB and MAPK signaling pathways to determine if the palmitate moiety alters the known mechanisms of BMA.

  • Assessing its pharmacokinetic and toxicological profile in vivo.

  • Exploring its therapeutic potential in animal models of inflammatory diseases.

By systematically addressing these research questions, the scientific community can elucidate the therapeutic promise of this compound and its potential as a novel anti-inflammatory agent.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a clear, step-by-step guide for the safe disposal of 14-Benzoylmesaconine-8-palmitate, ensuring compliance with safety regulations and minimizing environmental impact.

Disposal Procedures for this compound

Disposal of this compound must be handled with care due to its potential hazards. The primary recommended methods involve thermal destruction by a licensed facility.

Key Disposal Methods:

  • Licensed Chemical Destruction Plant: The most appropriate method for disposal is to send the material to a licensed chemical destruction plant.[1] This ensures that the compound is handled and treated by professionals in a controlled and compliant manner.

  • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing.[1] This process must be carried out in a suitable facility equipped to handle potentially hazardous thermal decomposition products.

Important Precautions:

  • Environmental Protection: Under no circumstances should this compound be discharged into sewer systems or the environment.[1]

  • Container Management: Keep the chemical in suitable and closed containers for disposal.[1]

  • Regulatory Compliance: All adhered or collected material should be promptly disposed of in accordance with appropriate local, regional, and national laws and regulations.[1]

Workflow for Disposal

The following diagram illustrates the decision-making and action process for the proper disposal of this compound.

start Start: this compound Waste Generated collect 1. Collect Waste in Suitable, Closed Containers start->collect identify_disposal 2. Identify Disposal Method collect->identify_disposal licensed_plant 3a. Licensed Chemical Destruction Plant identify_disposal->licensed_plant Preferred incineration 3b. Controlled Incineration with Flue Gas Scrubbing identify_disposal->incineration Alternative arrange_transport 4. Arrange for Transport by a Licensed Waste Hauler licensed_plant->arrange_transport incineration->arrange_transport document 5. Document Disposal (Manifests, Records) arrange_transport->document end End: Proper Disposal Complete document->end

Disposal Workflow for this compound

Handling and Storage Prior to Disposal

Proper handling and storage are crucial to ensure safety before the final disposal of this compound.

  • Ventilation: Handle the compound in a well-ventilated area.[1]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[1]

  • Avoid Dust and Aerosols: Take measures to avoid the formation of dust and aerosols.[1]

  • Ignition Sources: Remove all sources of ignition and use non-sparking tools, as well as explosion-proof equipment.[1]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Ensure Adequate Ventilation: Maintain good airflow in the affected area.[1]

  • Evacuate Personnel: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]

  • Prevent Further Leakage: If it is safe to do so, prevent further spillage.[1]

  • Containment: Do not let the chemical enter drains.[1]

  • Collection: Collect and arrange for disposal. Adhered or collected material should be promptly disposed of according to regulations.[1]

Emergency Procedures

In case of exposure, follow these first aid measures:

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. [cite: mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. [cite:

References

Personal protective equipment for handling 14-Benzoylmesaconine-8-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 14-Benzoylmesaconine-8-palmitate is an Aconitum alkaloid. Aconitum alkaloids are known to be highly toxic cardiotoxins and neurotoxins.[1] Extreme caution should be exercised when handling this compound. The information provided here is a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product and internal institutional safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the potential for high toxicity, a comprehensive PPE strategy is mandatory. The following table summarizes the recommended equipment for handling this compound.[2][3]

PPE CategoryRecommended Equipment and Specifications
Engineering Controls A certified chemical fume hood is required for all manipulations of the solid compound or solutions to prevent inhalation of dust or aerosols.[3] Work should be conducted in a well-ventilated area.[2][3]
Eye and Face Protection Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should also be worn to protect against splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[3] Gloves must be inspected for any signs of degradation or punctures before use.[3] Consider double-gloving for added protection. Always wash hands thoroughly after handling the material, even if gloves were worn.[3]
Body Protection A standard laboratory coat should be worn and fully buttoned.[3] For procedures with a higher risk of contamination, consider fire/flame resistant and impervious clothing.[2]
Respiratory Protection If engineering controls are not sufficient or during a spill cleanup where dust or aerosols may be generated, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[2][3]

Experimental Protocols: Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area within a chemical fume hood for handling 1-Benzoylmesaconine-8-palmitate.

  • Weighing and Transfer: Handle the solid compound carefully to avoid the formation of dust and aerosols.[2] Use non-sparking tools.[2]

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • General Hygiene: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.[3]

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including gloves, disposable lab coats, and bench paper, must be collected in a designated, sealed container for hazardous chemical waste.

  • Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[3] Do not dispose of it down the drain or in regular trash.[3]

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after use.

Spill Management Workflow

In the event of a spill, immediate and appropriate action is critical. The following workflow outlines the necessary steps to manage a spill of this compound safely.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_and_ppe Assessment & PPE cluster_containment_and_cleanup Containment & Cleanup cluster_disposal_and_decontamination Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess the Spill Size and Risk Isolate->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) Assess->DonPPE Contain Contain the Spill with Absorbent Material DonPPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Carefully Collect Contaminated Material Neutralize->Collect Package Package Waste in a Labeled, Sealed Container Collect->Package Decontaminate Decontaminate the Spill Area Package->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.